molecular formula C12H12N2O2S B1633719 N-(4-Methyl-2-pyridyl)benzenesulfonamide CAS No. 53472-20-1

N-(4-Methyl-2-pyridyl)benzenesulfonamide

Cat. No.: B1633719
CAS No.: 53472-20-1
M. Wt: 248.3 g/mol
InChI Key: TUZNSVHPQINMJX-UHFFFAOYSA-N
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Description

N-(4-Methyl-2-pyridyl)benzenesulfonamide is a useful research compound. Its molecular formula is C12H12N2O2S and its molecular weight is 248.3 g/mol. The purity is usually 95%.
The exact mass of the compound N-(4-Methyl-2-pyridyl)benzenesulfonamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 31.3 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(4-Methyl-2-pyridyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-Methyl-2-pyridyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(4-methylpyridin-2-yl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S/c1-10-7-8-13-12(9-10)14-17(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUZNSVHPQINMJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NS(=O)(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301332902
Record name N-(4-methylpyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

31.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203302
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

53472-20-1
Record name N-(4-methylpyridin-2-yl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301332902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Core Topic: Solubility Profile of N-(4-Methyl-2-pyridyl)benzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical property that governs its behavior in various stages of drug development, from synthesis and purification to formulation and bioavailability. This guide provides a comprehensive technical overview of the principles, experimental methodologies, and data analysis techniques required to characterize the solubility of N-(4-Methyl-2-pyridyl)benzenesulfonamide. While specific experimental data for this compound is not extensively published, this document outlines the authoritative framework for its determination and interpretation, empowering researchers to generate reliable and reproducible solubility profiles. We will delve into the theoretical underpinnings of solubility, present best-practice experimental protocols, discuss the strategic selection of organic solvents, and explore the utility of predictive models like the Jouyban-Acree model.

Introduction: The Significance of N-(4-Methyl-2-pyridyl)benzenesulfonamide and its Solubility

N-(4-Methyl-2-pyridyl)benzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone in medicinal chemistry. Sulfonamides are known for a wide range of biological activities and are integral moieties in numerous commercial drugs. The specific structure of N-(4-Methyl-2-pyridyl)benzenesulfonamide, featuring a benzenesulfonamide core linked to a substituted pyridine ring, suggests its potential as a synthetic intermediate or a candidate for drug discovery programs.

The solubility of this compound is a paramount consideration for its practical application. In process chemistry, solubility data dictates the choice of solvents for reaction media, crystallization, and purification, directly impacting yield and purity. For pharmaceutical development, solubility in various excipients is a key factor in formulation design.[1] Furthermore, for orally administered drugs, aqueous solubility over a range of pH values is a critical determinant of bioavailability and is a key parameter in the Biopharmaceutics Classification System (BCS).[2][3]

This guide serves as a self-validating framework for establishing a robust solubility profile of N-(4-Methyl-2-pyridyl)benzenesulfonamide, ensuring that the data generated is accurate, reliable, and fit for purpose in a research and development setting.

Theoretical Framework: The Energetics of Dissolution

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of a solid in a liquid is a thermodynamic equilibrium process governed by the Gibbs free energy of solution (ΔGsol):

ΔGsol = ΔHsol - TΔSsol

Where:

  • ΔHsol is the enthalpy of solution, representing the heat absorbed or released during dissolution.

  • T is the absolute temperature.

  • ΔSsol is the entropy of solution, reflecting the change in disorder of the system.

For a substance to dissolve spontaneously, ΔGsol must be negative. This process can be conceptually broken down into three steps:

  • Lattice Energy: Energy required to break the bonds holding the solute molecules together in the crystal lattice (endothermic).

  • Cavitation Energy: Energy required to create a cavity in the solvent large enough to accommodate a solute molecule (endothermic).

  • Solvation Energy: Energy released when the solute molecule interacts with the solvent molecules (exothermic).

The interplay of these energy components determines the overall solubility. The chemical structure of N-(4-Methyl-2-pyridyl)benzenesulfonamide, with its aromatic rings, sulfonamide group, and pyridine nitrogen, allows for a range of intermolecular interactions, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces. The extent to which a solvent can favorably engage in these interactions will dictate the compound's solubility.

Experimental Determination of Solubility: A Validated Protocol

The "gold standard" for determining the equilibrium solubility of a compound is the saturation shake-flask method .[4][5] This method is reliable and accurately reflects the thermodynamic equilibrium between the dissolved and undissolved solute.

Core Protocol: Equilibrium Shake-Flask Method

This protocol is designed to be a self-validating system, with built-in checks to ensure equilibrium has been reached.

Step 1: Material Preparation

  • Add an excess amount of solid N-(4-Methyl-2-pyridyl)benzenesulfonamide to a series of vials. An excess is critical to ensure that a saturated solution is formed, and it is important that enough solid remains at the end of the experiment.[4]

  • To each vial, add a precise volume of the selected organic solvent.

Step 2: Equilibration

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a constant temperature shaker bath. Temperature control is crucial as solubility is highly temperature-dependent. A standard temperature for initial screening is 25 °C (298.15 K).

  • Agitate the samples for a predetermined period. A common starting point is 24 to 48 hours. For poorly soluble compounds, longer times may be necessary to reach equilibrium.[4][5]

Step 3: Phase Separation

  • After the equilibration period, allow the vials to rest in the temperature bath for a short period to allow the excess solid to sediment.[4]

  • Carefully withdraw a sample from the supernatant using a syringe fitted with a chemically inert filter (e.g., 0.45 µm PTFE) to remove all undissolved solid particles. This step is critical to avoid artificially high solubility readings.

Step 4: Analysis

  • Dilute the filtered supernatant with a suitable mobile phase or solvent.

  • Quantify the concentration of the dissolved N-(4-Methyl-2-pyridyl)benzenesulfonamide using a validated analytical method, most commonly High-Performance Liquid Chromatography (HPLC) with UV detection.[4] HPLC offers the advantage of separating the analyte from any potential impurities or degradation products.[4]

  • Prepare a calibration curve using standards of known concentrations to ensure accurate quantification.

Step 5: Confirmation of Equilibrium

  • To ensure that equilibrium has been reached, collect samples at multiple time points (e.g., 24, 48, and 72 hours). Equilibrium is confirmed when the measured solubility values from consecutive time points are statistically identical.

Experimental Workflow Diagram

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_anal Step 4: Analysis prep1 Add excess solid N-(4-Methyl-2-pyridyl)benzenesulfonamide to vials prep2 Add precise volume of organic solvent prep1->prep2 equil1 Seal vials and place in shaker bath at constant T prep2->equil1 equil2 Agitate for 24-72 hours equil1->equil2 sep1 Allow excess solid to sediment equil2->sep1 sep2 Filter supernatant (e.g., 0.45 µm PTFE filter) sep1->sep2 anal1 Dilute filtered sample sep2->anal1 anal2 Quantify concentration via validated HPLC method anal1->anal2 result Equilibrium Solubility Data anal2->result

Caption: Workflow for the Shake-Flask Solubility Measurement.

Strategic Solvent Selection

A comprehensive solubility screen should include a diverse set of organic solvents to probe different types of solute-solvent interactions. The choice of solvents should be systematic and cover a range of polarities and hydrogen bonding capabilities.

Solvent ClassExamplesPredominant Interactions with Solute
Polar Protic Methanol, Ethanol, WaterHydrogen bond donating and accepting.
Polar Aprotic Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO)Dipole-dipole interactions, hydrogen bond accepting.
Non-Polar Hexane, Toluene, ChloroformVan der Waals forces (dispersion).
Ethers Tetrahydrofuran (THF), DioxaneHydrogen bond accepting, moderate polarity.
Esters Ethyl AcetateHydrogen bond accepting, moderate polarity.

A thorough understanding of the solute's structure can guide solvent selection. The sulfonamide group in N-(4-Methyl-2-pyridyl)benzenesulfonamide has both hydrogen bond donor (N-H) and acceptor (S=O) sites, suggesting potential for good solubility in polar protic and aprotic solvents. The aromatic rings may contribute to solubility in solvents like toluene through π-π stacking interactions.

Predictive Approaches: The Jouyban-Acree Model

In cases where extensive experimental data is unavailable or for screening a large number of solvent mixtures, predictive models can be invaluable. The Jouyban-Acree model is a widely used and accurate semi-empirical model for correlating and predicting the solubility of a solute in mixed solvent systems.[6][7][8]

The general form of the Jouyban-Acree model for a binary solvent mixture at a fixed temperature is:

ln xm,T = f1 ln x1,T + f2 ln x2,T + [f1f2 / T] Σ Ai(f1 - f2)i

Where:

  • xm,T , x1,T , and x2,T are the mole fraction solubilities of the solute in the mixture, neat solvent 1, and neat solvent 2 at temperature T, respectively.

  • f1 and f2 are the volume fractions of the solvents in the initial mixture.

  • Ai are the model constants, which are determined by fitting the model to experimental data.

The power of the Jouyban-Acree model lies in its ability to accurately predict solubility across the entire composition range of a binary or even ternary solvent system using a minimal number of experimental data points.[6][8][9] This makes it a highly efficient tool in formulation development, where optimizing solvent mixtures is common. Recent advancements have even integrated this model with machine learning techniques to enhance its predictive power across a wider range of APIs and solvent systems.[10]

Data Presentation and Thermodynamic Insights

Once determined, the solubility data should be presented clearly and concisely. The following table is an illustrative template for presenting the mole fraction solubility (x) and mass solubility (mg/mL) of N-(4-Methyl-2-pyridyl)benzenesulfonamide in various solvents at a standard temperature.

Table 1: Hypothetical Solubility Data of N-(4-Methyl-2-pyridyl)benzenesulfonamide at 298.15 K
SolventMole Fraction Solubility (x)Mass Solubility (mg/mL)
MethanolExperimental ValueExperimental Value
EthanolExperimental ValueExperimental Value
AcetoneExperimental ValueExperimental Value
AcetonitrileExperimental ValueExperimental Value
Ethyl AcetateExperimental ValueExperimental Value
TolueneExperimental ValueExperimental Value
HexaneExperimental ValueExperimental Value

By measuring solubility at several different temperatures, key thermodynamic parameters of dissolution can be calculated using the van't Hoff equation, providing deeper insight into the dissolution process.

Conclusion

Determining the solubility of N-(4-Methyl-2-pyridyl)benzenesulfonamide in organic solvents is a foundational step in its development pathway. This guide has provided a comprehensive framework for this task, grounded in authoritative scientific principles and methodologies. By following a systematic approach that includes a robust experimental protocol like the shake-flask method, strategic solvent selection, and the application of predictive models, researchers can generate a high-quality solubility profile. This data is essential for informed decision-making in chemical process development and pharmaceutical formulation, ultimately accelerating the journey from discovery to application.

References

  • Jouyban, A., Chan, H. K., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Chemical & pharmaceutical bulletin, 54(4), 428-431. [Link]

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. Journal of Pharmacy & Pharmaceutical Sciences, 9(3), 262-269. [Link]

  • Jouyban, A., & Acree Jr, W. E. (2006). In silico prediction of drug solubility in water-ethanol mixtures using Jouyban-Acree model. DARU Journal of Pharmaceutical Sciences, 14(3), 143-150. [Link]

  • Jouyban, A., Chan, H. K., Khoubnasabjafari, M., & Acree Jr, W. E. (2006). Solubility prediction of paracetamol in binary and ternary solvent mixtures using Jouyban-Acree model. Semantic Scholar. [Link]

  • Chen, P. H., Lin, Y. C., & Tsai, D. H. (2024). Data-Driven Point Adjusted Jouyban–Acree–Artificial Neural Network Hybrid Model for Predicting Solubility of Active Pharmaceutical Ingredients in Binary Solvent Mixtures. Crystal Growth & Design. [Link]

  • Brouwers, J., & Augustijns, P. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 24(1), 36-43. [Link]

  • Tiko, D. G., & Bodmeier, R. (2018). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. Journal of pharmaceutical sciences, 107(6), 1478-1488. [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

  • World Health Organization. (2015). Annex 4: Guidance on the selection of comparator pharmaceutical products for equivalence assessment of interchangeable multisource (generic) products. In WHO Expert Committee on Specifications for Pharmaceutical Preparations: forty-ninth report. [Link]

  • Academia.edu. (n.d.). (PDF) Determination of thermodynamic solubility of active pharmaceutical ingredients for veterinary species. [Link]

Sources

History of sulfonamide synthesis involving 2-aminopyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The Convergence of 2-Aminopyridine and Sulfonamide Chemistry

Executive Summary

This technical guide explores the synthesis, historical significance, and structural logic of Sulfapyridine (M&B 693) .[1] As the first sulfonamide derivative effectively treating pneumococcal pneumonia, its development marked a pivotal shift from azo-dye-based antimicrobials to rationally designed heterocyclic sulfonamides.[1] This document details the chemical pathway coupling 2-aminopyridine with p-acetamidobenzenesulfonyl chloride , analyzes the Structure-Activity Relationship (SAR) through the Bell-Roblin theory, and provides a reproducible experimental protocol for research applications.[1]

Historical Context: The Pyridine Pivot

Before 1937, the sulfonamide landscape was dominated by Sulfanilamide, a drug effective against streptococci but largely ineffective against pneumococci (the primary cause of bacterial pneumonia).[1]

The breakthrough occurred at May & Baker (Dagenham, UK) under the direction of Arthur Ewins and Montague Phillips .[1] Moving beyond the simple phenyl-sulfonamide scaffold, they sought to modify the amide nitrogen (


) with heterocyclic rings.[1]
  • The Discovery: On November 2, 1937, Phillips synthesized M&B 693 by condensing 2-aminopyridine with the sulfonyl chloride derivative.[1]

  • Clinical Impact: The drug famously treated Winston Churchill’s pneumonia in 1943, cementing its status as a strategic wartime asset.[1]

  • Scientific Shift: This synthesis demonstrated that efficacy was not limited to the simple sulfanilamide structure, initiating the "heterocyclic era" of sulfa drugs (leading to sulfadiazine and sulfamethoxazole).[1]

Mechanistic SAR: The Bell-Roblin Theory

To understand why 2-aminopyridine was the correct choice, one must analyze the acid-dissociation constants (pKa).[1]

The antibacterial activity of sulfonamides is governed by the Bell-Roblin Theory , which posits that potency is maximized when the pKa of the sulfonamide group (


) approximates the physiological pH (7.4). This allows the drug to exist in a specific ionization equilibrium, mimicking p-aminobenzoic acid (PABA) at the dihydropteroate synthase active site.[1]
CompoundSubstituent (

)
pKaIonization at pH 7.4Relative Potency
Sulfanilamide Hydrogen10.4< 1%Low
Sulfapyridine 2-Pyridyl 8.4 ~10% High
Sulfadiazine 2-Pyrimidinyl6.5> 80%Very High

Chemical Logic: The pyridine ring is electron-withdrawing.[1] It pulls electron density away from the sulfonamide nitrogen, weakening the N-H bond and stabilizing the resulting anion.[1] This lowers the pKa from 10.4 (sulfanilamide) to 8.4 (sulfapyridine), drastically increasing the concentration of the active ionized species at physiological pH.[1]

Visualization: The Bell-Roblin Logic

bell_roblin cluster_0 Chemical Modification cluster_1 Biological Consequence Sulfanilamide Sulfanilamide (pKa 10.4) Modifier Add 2-Aminopyridine (Electron Withdrawing) Sulfanilamide->Modifier Derivatization Sulfapyridine Sulfapyridine (pKa 8.4) Modifier->Sulfapyridine Ionization Increased Ionization at pH 7.4 Sulfapyridine->Ionization Acidity Increase Mimicry Structural Mimicry of PABA Transition State Ionization->Mimicry Inhibition Inhibition of Dihydropteroate Synthase Mimicry->Inhibition

Figure 1: The structural modification of sulfanilamide with 2-aminopyridine lowers pKa, facilitating enzyme inhibition.[1]

Chemical Synthesis Pathway

The synthesis follows a classic protection-condensation-deprotection strategy.[1] Direct reaction of sulfanilamide with 2-chloropyridine is difficult; therefore, the "sulfonyl chloride" route is preferred.[1]

Reaction Workflow
  • Precursor Preparation: Acetanilide is chlorosulfonated to form p-acetamidobenzenesulfonyl chloride (ASC).[1] The acetyl group protects the aniline amine from reacting with the sulfonyl chloride.[1]

  • Condensation: ASC reacts with 2-aminopyridine .[1]

    • Challenge: The amino group on pyridine is less nucleophilic than a standard alkyl amine due to ring resonance.[1]

    • Solution: Use of dry pyridine as a solvent acts as an acid scavenger (removing HCl) and promotes the reaction.[1]

  • Hydrolysis: The acetyl protecting group is removed using either acid or base hydrolysis to reveal the active primary amine.[1]

Visualization: Synthetic Route

synthesis_pathway Acetanilide Acetanilide ASC p-Acetamidobenzenesulfonyl Chloride (ASC) Acetanilide->ASC Chlorosulfonation (-H2O) ClSO3H Chlorosulfonic Acid ClSO3H->ASC Chlorosulfonation (-H2O) Coupled N4-Acetylsulfapyridine (Intermediate) ASC->Coupled Condensation (-HCl) Aminopyridine 2-Aminopyridine Aminopyridine->Coupled Condensation (-HCl) PyridineSolvent Solvent: Dry Pyridine (Base Catalyst) PyridineSolvent->Coupled Condensation (-HCl) Sulfapyridine SULFAPYRIDINE (M&B 693) Coupled->Sulfapyridine Hydrolysis (-Acetate) NaOH Reagent: NaOH (aq) NaOH->Sulfapyridine Hydrolysis (-Acetate)

Figure 2: Step-by-step synthetic pathway from Acetanilide to Sulfapyridine.[1][2][3]

Experimental Protocol (Laboratory Scale)

Safety Warning: Chlorosulfonic acid is highly corrosive. 2-aminopyridine is toxic.[1] Perform all steps in a fume hood.

Phase A: Preparation of p-Acetamidobenzenesulfonyl Chloride (ASC)[1]
  • Reagents: Acetanilide (13.5 g), Chlorosulfonic acid (35 mL).

  • Procedure:

    • Place acetanilide in a dry flask.[1]

    • Add chlorosulfonic acid dropwise with stirring (reaction is exothermic; maintain temp < 50°C).

    • Heat on a water bath at 60–70°C for 2 hours to complete the reaction.

    • Quench: Pour the mixture slowly onto crushed ice. The ASC will precipitate as a white/grey solid.[1]

    • Isolation: Filter, wash with cold water, and dry.[1]

Phase B: Condensation with 2-Aminopyridine[1]
  • Reagents: ASC (from Phase A, approx. 23 g), 2-Aminopyridine (9.4 g), Dry Pyridine (30 mL) or Acetone/NaHCO3.

  • Procedure:

    • Dissolve 2-aminopyridine in dry pyridine (or acetone).[1]

    • Add ASC in small portions over 30 minutes.

    • Reflux: Heat the mixture to 60–80°C for 1 hour. The solution will darken.

    • Precipitation: Pour the reaction mixture into 300 mL of cold water. The intermediate (N4-acetylsulfapyridine) will precipitate.[1]

    • Filtration: Collect the solid.

Phase C: Hydrolysis and Purification[1][2]
  • Reagents: 2N Sodium Hydroxide (NaOH).

  • Procedure:

    • Suspend the intermediate in 2N NaOH (approx. 10 equivalents).

    • Reflux: Boil gently for 45–60 minutes. The solid should dissolve as the acetyl group is cleaved and the sulfonamide forms a sodium salt.[1]

    • Neutralization: Cool the solution. Add dilute Acetic Acid or HCl dropwise until the pH reaches ~6.5 (the isoelectric point).[1]

    • Crystallization: Sulfapyridine will precipitate as a white crystalline powder.[1]

    • Recrystallization: Purify using hot ethanol or 90% acetone.[1]

    • Yield Target: ~60-70%. Melting Point: 191–193°C.[1]

References
  • May & Baker Ltd. (1937).[1] Sulfapyridine synthesis and history.[1][4][3] Wikipedia.[1] Retrieved from [Link][1][3]

  • University of Bristol, School of Chemistry. (n.d.).[1] Sulfanilamide and M&B 693: Molecule of the Month.[1] Retrieved from [Link][1]

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 5336, Sulfapyridine.[1] Retrieved from [Link][1]

  • Lesney, M. S. (2001).[1] The Sulfa War: Drugs that changed the world.[1][5] Today's Chemist at Work.[1] (Context on Churchill and M&B 693).

Sources

An In-Depth Technical Guide on the Safety and Toxicity of N-(4-Methyl-2-pyridyl)benzenesulfonamide: A Risk-Based Approach for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Data Deficit

N-(4-Methyl-2-pyridyl)benzenesulfonamide is a compound of interest within synthetic and medicinal chemistry. However, a thorough investigation of publicly available safety and toxicological data reveals a significant gap: to the best of our knowledge, the chemical, physical, and toxicological properties of this specific molecule have not been comprehensively investigated. This guide, therefore, adopts a risk-based approach, extrapolating potential hazards from its constituent chemical moieties—the benzenesulfonamide core and the 2-amino-4-methylpyridine precursor. This document is designed to empower researchers with a framework for safe handling and to underscore the critical importance of treating uncharacterized compounds as potentially hazardous.

Section 1: Extrapolated Hazard Profile from Structural Analogues

In the absence of direct data, a logical first step in risk assessment is to analyze the known hazards of the building blocks and structurally related compounds.

The Benzenesulfonamide Moiety: A Profile of Moderate Toxicity

Benzenesulfonamide and its derivatives are a well-established class of compounds with a range of biological activities. While many are utilized as therapeutics, they are not without toxicological considerations.

  • General Toxicity : Benzenesulfonamide itself is considered to have moderate acute oral toxicity.[1] In animal studies, repeated oral exposure has been linked to abnormalities in liver function tests, as well as changes in leukocyte and erythrocyte counts.[2]

  • Antibacterial Properties and Mechanism : Many sulfonamides act as competitive inhibitors of dihydropteroate synthase, an enzyme essential for folic acid synthesis in bacteria.[3] This antibacterial action highlights the potential for biological activity in the target compound.

  • Structure-Activity Relationships (SAR) : SAR studies on sulfonamides indicate that substitutions on the sulfonamide nitrogen can significantly alter both potency and toxicity.[4][5] Heterocyclic substituents, such as the pyridyl group in our compound of interest, are known to produce highly potent derivatives.[4]

The 2-Amino-4-methylpyridine Precursor: A Significant Hazard Contributor

The safety data for 2-amino-4-methylpyridine (CAS 695-34-1), a likely precursor or structural component, paints a much more hazardous picture and should be a primary driver of handling precautions.

  • Acute Toxicity : This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[6][7] The GHS classification includes Acute Toxicity Category 3 for oral, dermal, and inhalation routes.[8][9]

  • Corrosivity : It is known to cause severe skin burns and eye damage.[6]

  • Organ Toxicity : There is a potential for damage to organs through prolonged or repeated exposure.[7]

Expert Insight: The high acute toxicity and corrosivity of the 2-amino-4-methylpyridine precursor strongly suggest that N-(4-Methyl-2-pyridyl)benzenesulfonamide should be handled as, at a minimum, a potent irritant and a substance with the potential for significant systemic toxicity until proven otherwise.

Section 2: Comprehensive Safety Data Sheet (SDS) - A Predictive Analysis

While no official SDS exists for N-(4-Methyl-2-pyridyl)benzenesulfonamide, we can construct a predictive SDS based on the data from its components.

Property Predicted Data/Information Source/Rationale
GHS Hazard Classification Acute Toxicity, Oral (Category 3/4) , Acute Toxicity, Dermal (Category 3/4) , Acute Toxicity, Inhalation (Category 3/4) , Skin Corrosion/Irritation (Category 1C/2) , Serious Eye Damage/Eye Irritation (Category 1/2A) , Specific Target Organ Toxicity - Repeated Exposure (Category 2) , Hazardous to the Aquatic Environment, Long-term Hazard (Category 3) Extrapolated from 2-amino-4-methylpyridine[6][7][8][9] and general sulfonamide toxicity.[2] The pyridyl moiety is a known structural alert for toxicity.
Signal Word Danger Based on the high probability of severe skin/eye damage and acute toxicity.
Hazard Statements H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H314: Causes severe skin burns and eye damage. H373: May cause damage to organs through prolonged or repeated exposure. H412: Harmful to aquatic life with long lasting effects.Synthesized from the GHS classifications of the precursors.[6]
Precautionary Statements P260, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P310, P405, P501A comprehensive set of precautions reflecting the potential for high toxicity and corrosivity.[6][10]
First-Aid Measures Inhalation: Move to fresh air, seek immediate medical attention. Skin Contact: Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention. Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention. Ingestion: Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention.Standard first aid for highly toxic and corrosive substances.[6][7][8]
Fire-Fighting Measures Use dry powder, carbon dioxide, or alcohol-resistant foam. A solid water stream may scatter and spread the fire. Firefighters should wear self-contained breathing apparatus.General guidance for organic solids.[7]
Handling and Storage Handle under a chemical fume hood. Avoid all contact with skin and eyes. Do not breathe dust. Keep container tightly closed in a dry, cool, and well-ventilated place. Store locked up.Prudent practices for handling uncharacterized, potentially highly toxic compounds.[11]
Personal Protective Equipment (PPE) Chemical-resistant gloves (e.g., nitrile, neoprene), safety goggles and a face shield, lab coat. Respiratory protection may be required if dust is generated.Standard PPE for handling hazardous chemicals.[11]

Section 3: Experimental Protocols for Safe Handling and Risk Mitigation

Given the uncharacterized nature of this compound, all work should be conducted under the assumption that it is hazardous. The following protocols are designed as a self-validating system to minimize exposure.

Risk Assessment Workflow for Novel Compounds

The following workflow should be completed before any experimental work begins.

RiskAssessmentWorkflow A Identify Compound & Lack of Data B Analyze Structural Analogues (Benzenesulfonamide, 2-Amino-4-methylpyridine) A->B C Extrapolate Potential Hazards (Toxicity, Corrosivity, etc.) B->C D Define Engineering Controls (Fume Hood, Glove Box) C->D E Specify Personal Protective Equipment (PPE) (Gloves, Goggles, Face Shield, Lab Coat) C->E F Develop Standard Operating Procedure (SOP) (Weighing, Dissolving, Reaction, Quenching) D->F E->F G Establish Emergency Procedures (Spill, Exposure) F->G H Peer Review of Risk Assessment G->H I Proceed with Experiment H->I Approval

Caption: Risk assessment workflow for novel compounds.

Step-by-Step Protocol for Handling N-(4-Methyl-2-pyridyl)benzenesulfonamide
  • Preparation and Engineering Controls :

    • Ensure a certified chemical fume hood is used for all manipulations of the solid compound and its solutions.[11]

    • Verify that a safety shower and eyewash station are accessible and have been recently tested.[12]

    • Designate a specific area within the fume hood for this work.

  • Personal Protective Equipment (PPE) :

    • Don a standard laboratory coat.

    • Wear ANSI Z87.1-compliant safety goggles and a face shield.[11]

    • Wear chemical-resistant gloves (nitrile or neoprene are generally suitable for incidental contact).[11] For extended work, consider double-gloving.

  • Weighing and Solution Preparation :

    • To minimize dust generation, weigh the solid in a tared, sealed container within the fume hood.

    • If transferring solid, use a spatula and ensure slow, deliberate movements.

    • Add solvent to the solid slowly to avoid splashing.

  • During the Reaction :

    • Keep the reaction vessel clearly labeled and within the designated area of the fume hood.

    • Maintain the fume hood sash at the lowest practical height.

  • Waste Disposal :

    • All solid and liquid waste containing the compound should be collected in a designated, labeled hazardous waste container.

    • Contaminated consumables (gloves, weighing paper, etc.) must also be disposed of as hazardous waste.

  • Decontamination :

    • Wipe down the designated work area in the fume hood with an appropriate solvent and then soap and water after work is complete.

    • Thoroughly wash hands and forearms after removing PPE.

Section 4: Emergency Procedures

Spill Response Workflow

SpillResponse A Spill Occurs B Alert Others in the Lab A->B C Is the spill large or outside of a fume hood? B->C D Evacuate the Area Call Emergency Services C->D Yes E Small spill inside a fume hood C->E No F Contain the Spill with Absorbent Material E->F G Carefully Collect and Place in Hazardous Waste F->G H Decontaminate the Area G->H I Document the Incident H->I

Caption: Emergency spill response workflow.

  • For skin exposure : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[11]

  • For eye exposure : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[11]

Conclusion: A Commitment to Proactive Safety

The study of novel chemical entities like N-(4-Methyl-2-pyridyl)benzenesulfonamide is fundamental to scientific advancement. However, this pursuit must be balanced with an unwavering commitment to safety. In the absence of comprehensive toxicological data, a conservative, risk-based approach is not just recommended—it is essential. By understanding the hazards of related structures and adhering to rigorous safe handling protocols, researchers can mitigate the risks associated with this and other uncharacterized compounds, ensuring a culture of safety and scientific integrity.

References

  • Sigma-Aldrich. (2025, November 6).
  • Thermo Fisher Scientific. (n.d.).
  • Khan, F. I., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Biomolecular Structure and Dynamics.
  • BLDpharm. (n.d.). 53472-20-1 | N-(4-Methyl-2-pyridyl)benzenesulfonamide.
  • Loba Chemie. (2016, April 20). Safety Data Sheet: 2-AMINO 4-METHYLPYRIDINE for Synthesis.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1533, 2-Amino-4-methylpyridine.
  • CymitQuimica. (n.d.). CAS 98-10-2: Benzenesulfonamide.
  • ResearchGate. (2020, September).
  • University of Pittsburgh. (2023, September 21). GUIDELINES FOR THE SAFE HANDLING OF UNKNOWN CHEMICALS.
  • Haz-Map. (n.d.). Benzenesulfonamide.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 651192, 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide.
  • University of California, Santa Barbara. (n.d.). Novel Chemicals with Unknown Hazards SOP.
  • Jubilant Ingrevia Limited. (2024, February 2).
  • American Chemical Society. (n.d.).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7370, Benzenesulfonamide.
  • Sigma-Aldrich. (n.d.). 4-amino-N-(6-methyl-2-pyridinyl)benzenesulfonamide.
  • Rider, C. V., et al. (2023).
  • National Research Council (US) Committee on Applications of Toxicogenomic Technologies to Predictive Toxicology. (2007). Applications of Toxicogenomic Technologies to Predictive Toxicology and Risk Assessment.
  • Cayman Chemical. (2025, October 29). Safety Data Sheet: 4-Acetamidobenzenesulfonamide.
  • MDPI. (2021, October 21). Framework for In Silico Toxicity Screening of Novel Odorants. Toxics.
  • Pharma D. (2021, October 26). SAR of Sulfonamides(Sulphonamides)| Medicinal Chemistry| Made Easy [Video]. YouTube.
  • National Research Council. (2017, September 18).
  • MDPI. (2021, September 18). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Synchem. (n.d.). N-(4-Bromo-2-pyridinyl)-4-methyl-benzenesulfonamide.
  • BLDpharm. (n.d.). 4-Chloro-N-(4-methyl-2-pyridinyl)benzenesulfonamide.
  • University of California, Los Angeles. (n.d.).
  • Open Access Pub. (n.d.).
  • CHEMTREC. (2020, January 14).
  • MDPI. (2021, October 16). Pyridine Derivatives—A New Class of Compounds That Are Toxic to E. coli K12, R2–R4 Strains.
  • Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). 2-Amino-4-methylpyridine | 695-34-1.
  • BLDpharm. (n.d.). 4-Methyl-N-(4-methyl-2-pyridinyl)benzenesulfonamide.
  • ACS Publications. (n.d.). Sulfonamide structure-activity relation in a cell-free system. Correlation of inhibition of folate synthesis with antibacterial activity and physicochemical parameters.
  • World Health Organization. (2022, September 30). Ensuring the safe handling of chemicals.
  • Sigma-Aldrich. (n.d.). 4-amino-N-(4-methyl-6-(2-pyridinyl)-2-pyrimidinyl)benzenesulfonamide.
  • PMC. (2021, August 11). Pyridine Scaffolds, Phenols and Derivatives of Azo Moiety: Current Therapeutic Perspectives.
  • MDPI. (2022, September 24). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals.
  • RSC Publishing. (2022, May 20). Pyridine: the scaffolds with significant clinical diversity.
  • National Institute of Standards and Technology. (n.d.). Benzenesulfonamide, 4-methyl-.

Sources

Methodological & Application

Application Note: Optimized Sulfonation Protocols for 2-Amino-4-Methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Relevance

The sulfonation of 2-amino-4-methylpyridine (CAS: 695-34-1) is a critical transformation in the synthesis of diverse pharmaceutical intermediates, particularly for kinase inhibitors and iNOS (inducible Nitric Oxide Synthase) modulators. While the pyridine ring is inherently electron-deficient and resistant to electrophilic aromatic substitution (EAS), the presence of the amino group at the C2 position activates the ring, overcoming the deactivating effect of protonation under acidic conditions.

This guide details two validated protocols for synthesizing 2-amino-4-methylpyridine-5-sulfonic acid . We prioritize the Oleum (Fuming Sulfuric Acid) Method for its robustness and scalability, while providing a Chlorosulfonic Acid Method for applications requiring milder thermal profiles.

Mechanistic Insight & Regiochemistry

The Challenge of Pyridine Sulfonation

Under standard sulfonation conditions (strong acid), the pyridine nitrogen is protonated (


 for the starting material). This forms a pyridinium cation, which is highly deactivated toward electrophiles. However, the free amine at C2 acts as a powerful electron-donating group (EDG).
Regioselectivity (The "C5" Preference)

The sulfonation occurs at the C5 position due to the cooperative directing effects and steric factors:

  • C3 Position (Ortho to Amino, Ortho to Methyl): Theoretically activated, but sterically crowded by the flanking amino and methyl groups.

  • C5 Position (Para to Amino, Ortho to Methyl): Strongly activated by the para-amino resonance effect and less sterically hindered.

Reaction Scheme: The reaction proceeds via the formation of a sulfamate intermediate (in some pathways) or direct attack on the free-base equilibrium species, yielding the zwitterionic sulfonic acid.

ReactionMechanism SM 2-Amino-4-methylpyridine (Substrate) Inter Protonated Intermediate (Pyridinium Salt) SM->Inter + H2SO4/SO3 Fast TS Sigma Complex (Electrophilic Attack at C5) Inter->TS Heat (>160°C) Slow Step Prod 2-Amino-4-methylpyridine- 5-sulfonic acid (Zwitterion) TS->Prod - H+

Caption: Figure 1. Mechanistic pathway favoring C5 sulfonation via the activated pyridinium species.

Experimental Protocols

Protocol A: High-Temperature Oleum Sulfonation (Recommended)

Applicability: High yield, scalable, thermodynamic control. Safety Critical: Oleum is highly corrosive and reacts violently with water. Perform all operations in a fume hood.

Reagents & Equipment[1][2][3][4][5]
  • Substrate: 2-Amino-4-methylpyridine (10.0 g, 92.5 mmol)

  • Reagent: Fuming Sulfuric Acid (Oleum), 20-30% free

    
     (30 mL)
    
  • Solvent: None (Neat reaction)

  • Quenching: Crushed Ice (200 g), Ammonium Hydroxide (25% aq) or Sodium Carbonate.

Step-by-Step Methodology
  • Setup: Equip a 100 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser topped with a calcium chloride drying tube.

  • Addition: Place the Oleum (30 mL) in the flask. Cool to 0-5°C using an ice bath.

  • Substrate Introduction: Add 2-Amino-4-methylpyridine portion-wise over 20 minutes. Caution: Exothermic. Ensure the internal temperature does not exceed 20°C during addition.

  • Reaction: Remove the ice bath. Heat the mixture gradually to 160°C - 180°C using an oil bath.

  • Monitoring: Maintain temperature for 4–6 hours. Monitor by TLC (Eluent: n-Butanol/Acetic Acid/Water 4:1:1). The starting material spot (

    
    ) should disappear, replaced by a baseline spot (sulfonic acid).
    
  • Quenching (Critical): Cool the reaction mixture to room temperature. Pour the dark syrup slowly onto 200 g of crushed ice with vigorous stirring. Do not pour water into the acid.

  • Isolation:

    • The solution will be highly acidic (pH < 1).

    • Adjust pH to ~4.5–5.5 (the isoelectric point) using conc.

      
       or saturated 
      
      
      
      .
    • A white to off-white precipitate (the zwitterion) will form.

  • Purification: Cool the slurry to 4°C for 2 hours. Filter the solid.[2][3][4][5] Wash with cold water (2 x 20 mL) and cold ethanol (1 x 20 mL).

  • Drying: Dry in a vacuum oven at 60°C for 12 hours.

Protocol B: Chlorosulfonic Acid Method (Alternative)

Applicability: Milder temperature, potentially cleaner profile, but risk of sulfonyl chloride formation.

Step-by-Step Methodology
  • Setup: Dry 3-neck RBF,

    
     atmosphere.
    
  • Dissolution: Dissolve 2-Amino-4-methylpyridine (5.0 g) in dry chloroform or DCE (25 mL).

  • Reagent Addition: Add Chlorosulfonic acid (

    
    , 3.0 equiv) dropwise at 0°C.
    
  • Reflux: Heat to reflux (approx. 60-80°C) for 4 hours.

  • Workup: Pour onto ice. If the sulfonyl chloride is formed, hydrolyze it by heating the aqueous solution briefly or simply adjusting the pH to precipitate the sulfonic acid zwitterion as in Protocol A.

Process Workflow & Decision Logic

Workflow Start Start: 2-Amino-4-methylpyridine Choice Select Reagent Start->Choice Oleum Route A: Oleum (20%) Temp: 170°C Choice->Oleum Scale >10g High Yield Needed ClSO3H Route B: Chlorosulfonic Acid Temp: 80°C Choice->ClSO3H Scale <1g Milder Conditions Quench Quench on Crushed Ice Oleum->Quench ClSO3H->Quench pH_Adjust Adjust pH to 5.0 (Isoelectric Point) Quench->pH_Adjust Filter Filter Precipitate (Zwitterion) pH_Adjust->Filter

Caption: Figure 2. Operational workflow for selecting reaction conditions and isolation steps.

Analytical Validation (QC Criteria)

To confirm the identity of 2-amino-4-methylpyridine-5-sulfonic acid , utilize the following expected data points.

ParameterSpecification / Expected ValueNotes
Appearance White to off-white crystalline powderDarkens upon oxidation/light exposure.
Melting Point > 300°C (Decomposes)Typical for zwitterionic sulfonic acids.

NMR (DMSO-

)

2.45 (s, 3H,

)

6.55 (s, 1H, H-3)

8.20 (s, 1H, H-6)
Loss of coupling between H5/H6. H3 and H6 appear as singlets.
Solubility Soluble in basic/acidic water; Insoluble in organic solventsAmphoteric nature.

Troubleshooting Guide:

  • Issue: No precipitate upon neutralization.

    • Cause: pH overshot (too basic) or undershot (too acidic).

    • Fix: Carefully titrate to pH 4.5–5.5. The product is soluble as a cation (pH < 3) and anion (pH > 8).

  • Issue: Black tar formation.

    • Cause: Temperature spike during Oleum addition or reaction temp >200°C.

    • Fix: Strictly control addition rate at 0°C.

References

  • BenchChem. "A Detailed Protocol for the Sulfonation of 4-Aminopyridine." Application Note. Accessed 2023. Link

  • National Center for Biotechnology Information. "2-Amino-4-methylpyridine (CID 1533)." PubChem Compound Summary. Link

  • Vertex AI Search. "Synthesis and purification method of 2-amino-4-methylpyridine."[4] Patent CN107011254B. Link

  • Grimmett, M. R. "Halogenation, Sulfonation, and Nitration of Pyridines." Heterocyclic Chemistry. (General Reference for Pyridine EAS).

Sources

Application Note: Strategic Utilization of N-(4-Methyl-2-pyridyl)benzenesulfonamide as a Bidentate Ligand

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in organometallic chemistry and drug discovery. It details the physicochemical properties, coordination modes, and experimental protocols for utilizing N-(4-Methyl-2-pyridyl)benzenesulfonamide (henceforth referred to as L1 ) as a bidentate ligand.

Executive Summary

N-(4-Methyl-2-pyridyl)benzenesulfonamide (L1 ) is a versatile pharmacophore and ligand scaffold. Unlike simple pyridine or sulfonamide ligands, L1 possesses a "chameleon-like" coordination ability. Depending on the metal center and pH, it can switch between a strained N,N-bidentate mode (common in catalytic intermediates) and a thermodynamically stable N,O-bidentate mode (common in isolated bioactive complexes). This guide provides protocols for synthesizing L1 , isolating its Copper(II) complex, and utilizing it as a directing group in catalysis.

Ligand Profile & Mechanistic Insight

Chemical Structure and Properties
  • IUPAC Name: N-(4-methylpyridin-2-yl)benzenesulfonamide

  • Molecular Formula:

    
    
    
  • Acidity (

    
    ):  ~7.5 – 8.5 (Sulfonamide NH).
    
  • Solubility: Soluble in DMSO, DMF, Acetone, MeOH (hot); sparingly soluble in water; insoluble in non-polar hexanes.

Coordination Modes: The "Bite" Dilemma

To use L1 effectively, one must understand how it bites the metal. Upon deprotonation of the sulfonamide nitrogen (


), the ligand becomes anionic (

).
  • N,O-Chelation (Thermodynamic Mode): The pyridine nitrogen (

    
    ) and one sulfonyl oxygen (
    
    
    
    ) bind the metal.
    • Geometry: Forms a 6-membered chelate ring (

      
      ).
      
    • Stability: High. Preferred by hard/borderline acids like Cu(II), Zn(II), Ni(II).

    • Application: Bioinorganic complexes (SOD mimics), Crystal engineering.

  • N,N-Chelation (Kinetic/Catalytic Mode): The pyridine nitrogen (

    
    ) and the sulfonamide nitrogen (
    
    
    
    ) bind the metal.
    • Geometry: Forms a highly strained 4-membered chelate ring (

      
      ).
      
    • Stability: Low in isolation; typically observed as a transient intermediate in Pd-catalyzed C-H activation or stabilized by bridging two metal centers.

    • Application: Directing Group (DG) for C-H functionalization.

Visualization of Coordination Logic

CoordinationLogic Ligand Neutral Ligand (L1) (Protonated) Deprot Deprotonation (Base: NaOH/TEA) Ligand->Deprot Anion Anionic Species (L1-) Deprot->Anion NO_Mode N,O-Chelation (6-Membered Ring) Stable: Cu(II), Zn(II) Anion->NO_Mode Hard/Borderline Metals NN_Mode N,N-Chelation (4-Membered Ring) Transient: Pd(II) Anion->NN_Mode Soft Metals / Catalysis

Figure 1: Divergent coordination pathways of L1 dependent on metal hardness and reaction conditions.

Experimental Protocols

Protocol A: Synthesis of the Ligand (L1)

Prerequisite: If L1 is not purchased commercially, synthesize it via sulfocylation.

Reagents:

  • 2-Amino-4-methylpyridine (1.0 eq)

  • Benzenesulfonyl chloride (1.1 eq)

  • Pyridine (Solvent/Base) or DCM/Triethylamine system.

Workflow:

  • Dissolve 2-Amino-4-methylpyridine (10 mmol) in dry Pyridine (10 mL) at 0°C.

  • Dropwise add Benzenesulfonyl chloride (11 mmol).

  • Warm to Room Temperature (RT) and stir for 4–12 hours (Monitor via TLC, 50% EtOAc/Hexane).

  • Quench: Pour mixture into ice-cold water (100 mL). The sulfonamide should precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1).

  • Yield: Expect >85% white crystalline solid.

Protocol B: Synthesis of Bioactive Copper(II) Complex

Target: Stable N,O-chelated complex for biological screening.

Materials:

  • Ligand L1 (2.0 mmol)

  • 
     (1.0 mmol)
    
  • Methanol (MeOH) and 0.1M NaOH.

Step-by-Step Procedure:

  • Ligand Activation: Dissolve L1 (2.0 mmol) in warm MeOH (20 mL). Add 0.1M NaOH (2.0 mmol) dropwise to deprotonate the sulfonamide (

    
    ). The solution remains clear.
    
  • Metal Addition: Dissolve

    
     (1.0 mmol) in MeOH (10 mL). Add this blue solution slowly to the ligand solution.
    
  • Reaction: Reflux the mixture for 2 hours. The color typically deepens to dark green/blue.

  • Isolation: Allow the solution to cool slowly to RT. If precipitate forms, filter. If not, reduce volume by 50% on a rotavap and let stand overnight.

  • Wash: Wash the precipitate with cold MeOH and Diethyl Ether.

  • Drying: Vacuum dry at 50°C for 4 hours.

Expected Data (QC):

Technique Parameter Expected Observation Mechanistic Reason

| FT-IR |


 asym | Shift to lower freq (~1130 cm⁻¹) | O-coordination weakens S=O bond |
| FT-IR  | 

| Shift to higher freq (~1610 cm⁻¹) | Pyridine N-coordination | | UV-Vis |

| ~600-700 nm (Broad) | d-d transition (Cu(II)

) | | EPR | g-values | Anisotropic (

) | Square planar/pyramidal geometry |
Protocol C: Utilization as Directing Group (Pd-Catalysis)

Target: Ortho-functionalization of the benzene ring using L1 as a transient directing group.

Concept: The Pyridine N binds Pd(II), bringing the metal into proximity with the ortho-C-H bonds of the benzenesulfonyl ring. Note: This is difficult with sulfonamides due to the geometry. More commonly, this ligand directs functionalization on the Pyridine ring itself or acts as an auxiliary ligand.

Standard Catalytic Setup (C-H Activation):

  • Substrate: L1 (0.2 mmol).

  • Catalyst:

    
     (5-10 mol%).
    
  • Oxidant:

    
     (2.0 eq) or 
    
    
    
    .
  • Coupling Partner: Alkyl iodide or Acrylate.

  • Solvent: t-Amyl alcohol or DCE.

  • Conditions: 100°C, sealed tube, 24h.

Critical Troubleshooting & Optimization

Solubility Issues
  • Problem: Ligand precipitates immediately upon adding metal salt.

  • Cause: Rapid coordination polymer formation or pH too low (neutral ligand is less soluble).

  • Solution: Ensure full deprotonation (use NaOH or KOH). Switch solvent to DMF/MeOH (1:1) mixture to maintain solubility of the intermediate.

Differentiating Coordination Modes (XRD vs IR)

Do not rely solely on IR.

  • N,O-Chelate: Look for significant splitting or shifting of the

    
     bands.
    
  • N,N-Chelate: The

    
     bands remain relatively unperturbed compared to the free anion, but the Pyridine ring breathing modes shift significantly.
    
  • Definitive Proof: Single Crystal X-Ray Diffraction (SC-XRD) is mandatory for publication.

    • Growth Method: Slow evaporation of a MeOH/MeCN solution.

Workflow Visualization

Workflow Start Start: Ligand L1 Check Check Purity (NMR/MP) Start->Check Branch Select Application Check->Branch PathA Path A: Bio-Inorganic Complex (Cu/Zn/Ni) Branch->PathA PathB Path B: Catalysis (Pd/Ir) Branch->PathB StepA1 Deprotonate (NaOH/MeOH) PathA->StepA1 StepB1 Mix L1 + Pd(OAc)2 + Oxidant PathB->StepB1 StepA2 Add Metal Salt (Reflux) StepA1->StepA2 StepA3 Isolate N,O-Chelate StepA2->StepA3 StepB2 Heat 100°C (C-H Activation) StepB1->StepB2 StepB3 Isolate Functionalized Product StepB2->StepB3

Figure 2: Experimental decision tree for utilizing L1 in synthesis versus catalysis.

References

  • Coordination Chemistry of Sulfonamides: Castineiras, A., et al. (2002). Structural and spectral studies of sulfonamide complexes. Zeitschrift für anorganische und allgemeine Chemie .

  • Catalytic Applications (Directing Groups): Daugulis, O., et al. (2011). Palladium-Catalyzed Ancillary Amino-Acid-Promoted Functionalization of C(sp3)–H and C(sp2)–H Bonds. Accounts of Chemical Research .

  • pKa and Physicochemical Properties: Perlovich, G. L., et al. (2013). Thermodynamics of solubility, sublimation and solvation processes of sulfonamides. Journal of Chemical Thermodynamics .

  • Crystal Structure Data (Analogous Complexes): Cambridge Crystallographic Data Centre (CCDC). Search for "Sulfapyridine metal complexes".

In vitro assay protocols involving N-(4-Methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Profiling of N-(4-Methyl-2-pyridyl)benzenesulfonamide

Introduction & Mechanistic Rationale

N-(4-Methyl-2-pyridyl)benzenesulfonamide represents a critical scaffold in the study of metalloenzyme inhibition, specifically targeting the Carbonic Anhydrase (CA) superfamily. Unlike classical sulfonamide antibiotics (sulfanilamides) which require a p-amino group to inhibit dihydropteroate synthase, this molecule features an unsubstituted benzenesulfonyl moiety linked to a methylated pyridine ring.

This structural distinction shifts its primary biological activity from antibacterial to Carbonic Anhydrase Inhibition . The sulfonamide moiety (


) acts as a zinc-binding group (ZBG), mimicking the transition state of the native substrate (

/

). The 4-methyl-2-pyridyl tail provides a hydrophobic anchor, probing the lipophilic pockets of the CA active site (specifically hCA I, II, IX, and XII).

This guide details the validated protocols for profiling this compound, focusing on Esterase Activity Assays (a high-throughput surrogate for CO2 hydration) and Physicochemical Profiling (pKa determination), essential for understanding its pharmacokinetics.

Compound Preparation & Handling

Objective: To generate a stable, precipitation-free stock solution for biochemical assays. Critical Insight: Sulfonamides are weak acids (


 ~8.0–10.0). Solubility is pH-dependent.
Protocol A: Stock Solution Preparation
  • Weighing: Weigh 5–10 mg of N-(4-Methyl-2-pyridyl)benzenesulfonamide into a glass vial. Avoid static charge.

  • Solvent Selection: Dissolve in 100% DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 10 mM or 20 mM.

    • Rationale: The pyridine ring increases lipophilicity compared to simple benzenesulfonamide. Aqueous buffers may cause precipitation at high concentrations.

  • Storage: Aliquot into amber tubes (light sensitive) and store at -20°C.

    • Stability: Stable for >6 months at -20°C. Avoid repeated freeze-thaw cycles (

      
       cycles).
      

Primary Assay: Carbonic Anhydrase Esterase Activity[1]

Objective: Determine the


 of the compound against Bovine Carbonic Anhydrase II (bCA-II) using p-Nitrophenyl Acetate (p-NPA) as a surrogate substrate.

Mechanism: CA catalyzes the hydrolysis of p-NPA to p-nitrophenol (yellow,


 = 405 nm) and acetate. The inhibitor blocks the active site, reducing the rate of color formation.[1]
Materials
  • Enzyme: Bovine Carbonic Anhydrase II (Sigma, lyophilized). Reconstitute to 1 mg/mL in water.

  • Substrate: p-Nitrophenyl Acetate (p-NPA). Prepare 300 mM stock in Acetone (Freshly prepared).

  • Assay Buffer: 15 mM Tris-Sulfate, pH 7.6.

    • Note: Do NOT use Tris-HCl or PBS. Chloride ions (

      
      ) are weak inhibitors of CA and will skew kinetic data.
      
  • Control Inhibitor: Acetazolamide (Standard

    
     ~10 nM).
    
Experimental Workflow (96-Well Plate)
StepComponentVolume (

)
Notes
1Assay Buffer 140Pre-warm to 25°C.
2Inhibitor (Test Cmpd) 2010-point serial dilution in Buffer (keep DMSO <1%).
3Enzyme (bCA-II) 20Final conc: ~100 nM.
4Incubation -15 minutes at 25°C (Critical for equilibrium binding).
5Substrate (p-NPA) 20Final conc: 3 mM. Start reaction immediately.
Total 200
Kinetic Read Parameters
  • Mode: Kinetic (Absorbance).

  • Wavelength: 405 nm.[1][2][3]

  • Duration: 30 minutes.[4][2][3]

  • Interval: 30 seconds.

  • Shake: 5 seconds before first read.

Data Analysis
  • Calculate the Initial Velocity (

    
    )  from the linear portion of the absorbance vs. time curve (first 5–10 mins).
    
  • Normalize data:

    
    
    
  • Fit to a 4-parameter logistic (4PL) equation to derive

    
    .
    
  • Cheng-Prusoff Correction: Since p-NPA is a non-physiological substrate, calculate

    
    :
    
    
    
    
    (Note:
    
    
    of p-NPA for bCA-II is typically ~10 mM under these conditions).

Visualization of Mechanism & Workflow

The following diagram illustrates the competitive inhibition mechanism and the assay logic.

CA_Inhibition_Workflow cluster_mechanism Mechanism of Action cluster_workflow Assay Protocol Flow CA_Active CA Active Site (Zn2+ Coordinated) Product Product (p-Nitrophenol) Yellow (405nm) CA_Active->Product Catalysis Substrate Substrate (p-NPA) Substrate->CA_Active Binds Inhibitor Inhibitor (N-(4-Methyl-2-pyridyl) benzenesulfonamide) Inhibitor->CA_Active Blocks Zn2+ (Competitive) Stock DMSO Stock (10mM) Dilution Serial Dilution (Tris-Sulfate Buffer) Stock->Dilution Incubation Incubation (Enz + Inh) 15 min @ 25C Dilution->Incubation Read Kinetic Read (405 nm) Incubation->Read Add Substrate

Caption: Figure 1. Left: Mechanistic competition between the sulfonamide inhibitor and substrate at the Zinc active site. Right: Step-by-step kinetic assay workflow.

Physicochemical Profiling: pKa Determination

Rationale: The sulfonamide nitrogen (


) is acidic. The ionization state determines binding affinity (the anion binds Zn) and membrane permeability.
Protocol B: Spectrophotometric Titration
  • Preparation: Prepare a 50

    
     solution of the compound in a mixed solvent system (e.g., water:methanol 9:1) to ensure solubility across pH ranges.
    
  • Titration: Adjust pH from 4.0 to 12.0 using 0.1 M HCl and 0.1 M NaOH.

  • Measurement: Record UV-Vis spectra (200–400 nm) at 0.5 pH unit intervals.

  • Analysis: Look for the bathochromic shift (red shift) of the

    
     associated with the deprotonation of the sulfonamide nitrogen.
    
  • Calculation: Plot Absorbance at

    
     vs. pH. The inflection point is the 
    
    
    
    .
    • Expected Value: The pyridine ring is electron-withdrawing, likely lowering the

      
       slightly compared to benzenesulfonamide (
      
      
      
      ), typically into the 8.5–9.5 range .

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Sigma-Aldrich. (2023). Carbonic Anhydrase (CA) Activity Assay Kit Protocol. Link

  • Verpoorte, J. A., et al. (1967). Esterase activities of human carbonic anhydrases B and C. Journal of Biological Chemistry. Link

  • Krishnamurthy, V. M., et al. (2008). Carbonic Anhydrase as a Model for Biophysical and Physical-Organic Studies of Proteins and Protein−Ligand Binding. Chemical Reviews. Link

  • PubChem. (2023). Compound Summary: Benzenesulfonamide derivatives. Link

Sources

Troubleshooting & Optimization

Overcoming steric hindrance in N-(4-Methyl-2-pyridyl)benzenesulfonamide formation

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for researchers encountering difficulties in the synthesis of N-(4-Methyl-2-pyridyl)benzenesulfonamide .

Topic: Overcoming Steric & Electronic Barriers in N-(4-Methyl-2-pyridyl)benzenesulfonamide Formation Ticket ID: CHEM-SUP-2024-04-MPB Assigned Specialist: Senior Application Scientist

Executive Summary: The "Steric" Illusion

Users often report "steric hindrance" when synthesizing sulfonamides from 2-aminopyridines (specifically 2-amino-4-picoline ). However, the primary barrier is often electronic deactivation combined with regiochemical competition , rather than pure steric bulk.[1]

The 2-aminopyridine moiety presents a unique challenge:

  • Low Nucleophilicity: The electron-withdrawing nature of the pyridine ring renders the exocyclic amino group (

    
    ) significantly less nucleophilic than a standard aniline.[1]
    
  • Competing Nucleophile: The endocyclic ring nitrogen (N1) is often more nucleophilic, leading to kinetic trapping at the wrong site or formation of unstable intermediates.[1]

  • Bis-Sulfonylation: Once the mono-sulfonamide is formed, the remaining N-H proton becomes highly acidic (pKa ~6–7), making the product more reactive than the starting material toward a second equivalent of sulfonyl chloride.[1]

This guide provides protocols to overcome these specific barriers.

Troubleshooting Guide (Q&A)

Q1: "I am getting low conversion (<20%) despite refluxing in DCM/TEA. Is the 4-methyl group causing steric hindrance?"

Diagnosis: No, the 4-methyl group is meta to the amine and poses negligible steric hindrance.[1] The issue is the insufficient basicity of triethylamine (TEA) in dichloromethane (DCM).[1] Technical Insight: The exocyclic amine of 2-aminopyridine is poorly nucleophilic.[1] TEA (pKa ~10.[1]7) is not strong enough to fully deprotonate the amine or effectively buffer the HCl generated without a nucleophilic catalyst.[1] Solution:

  • Switch Solvent/Base: Move to Pyridine (acts as both solvent and base).[1]

  • Add Catalyst: Use DMAP (4-Dimethylaminopyridine) (5–10 mol%). DMAP forms a highly reactive

    
    -sulfonylpyridinium intermediate that transfers the sulfonyl group to the hindered amine.[1]
    
Q2: "I see a major byproduct with a higher Rf. Is this the bis-sulfonamide?"

Diagnosis: Yes. This is the classic "runaway reaction." Mechanism: The mono-sulfonated product (


) is much more acidic than the starting amine. In the presence of excess base (like NaH or even excess pyridine), it deprotonates to form a stable anion that rapidly attacks a second molecule of benzenesulfonyl chloride.[1]
Solution: 
  • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of sulfonyl chloride.[1] Do not use excess.

  • Hydrolysis Step: If bis-sulfonylation occurs, treat the crude mixture with aqueous NaOH/MeOH at reflux for 30 minutes. The bis-sulfonamide bond is chemically distinct; the second sulfonyl group is often more labile and can be selectively cleaved back to the mono-product.[1]

Q3: "Why does the reaction turn black/tarry when using NaH?"

Diagnosis: Oxidative degradation or polymerization.[1] Technical Insight: While Sodium Hydride (NaH) is excellent for increasing nucleophilicity, the resulting amide anion is extremely reactive.[1] If the sulfonyl chloride is added too quickly or at high temperatures, side reactions (including attack at the pyridine ring carbons) can occur.[1] Solution:

  • Temperature Control: Perform the deprotonation at 0°C , then add the sulfonyl chloride dropwise at 0°C. Allow to warm to RT only after addition is complete.

Validated Experimental Protocols

Protocol A: The "Kinetic" Method (Recommended for Scale-up)

Best for avoiding bis-sulfonylation and mild conditions.

Reagents:

  • 2-Amino-4-methylpyridine (1.0 equiv)

  • Benzenesulfonyl chloride (1.0 equiv)

  • Pyridine (Solvent, ~0.5 M concentration)

  • DMAP (0.1 equiv)[2]

Workflow:

  • Dissolve 2-amino-4-methylpyridine and DMAP in anhydrous pyridine under inert atmosphere (

    
    ).
    
  • Cool the solution to 0°C .

  • Add benzenesulfonyl chloride dropwise over 15 minutes.

  • Stir at 0°C for 1 hour, then warm to 40°C (not reflux) for 4–6 hours.

  • Quench: Pour into ice water. The product often precipitates.[1]

  • Purification: If oil forms, extract with EtOAc. Wash rigorously with 1M HCl (to remove pyridine/DMAP) and saturated

    
     (optional, to complex excess pyridine).
    
Protocol B: The "Thermodynamic" Method (For Stubborn Substrates)

Best if Protocol A yields low conversion.[1] Uses strong base deprotonation.

Reagents:

  • 2-Amino-4-methylpyridine (1.0 equiv)

  • Benzenesulfonyl chloride (1.1 equiv)

  • NaH (60% dispersion in oil, 1.2 equiv)

  • THF (Anhydrous)[3]

Workflow:

  • Suspend NaH in anhydrous THF at 0°C .

  • Add 2-amino-4-methylpyridine slowly. Evolution of

    
     gas will be observed.[1] Stir for 30 min until gas evolution ceases (Formation of Sodium amide anion).
    
  • Add benzenesulfonyl chloride dropwise at 0°C.

  • Allow to warm to room temperature and stir for 12 hours.

  • Workup: Quench carefully with saturated

    
    .[1] Extract with DCM.[1][4]
    

Mechanistic Visualization

The following diagram illustrates the competing pathways and the role of base selection.

ReactionPathways Start 2-Amino-4-methylpyridine + PhSO2Cl Path_WeakBase Weak Base (TEA/DCM) Start->Path_WeakBase Low Reactivity Path_StrongBase Strong Base (NaH/THF) Start->Path_StrongBase Deprotonation Path_Catalytic Pyridine + DMAP Start->Path_Catalytic Activation Inter_N_Ring N-Ring Attack (Unstable Intermediate) Path_WeakBase->Inter_N_Ring Kinetic Trap Inter_Exo Exocyclic N-Anion (Strong Nucleophile) Path_StrongBase->Inter_Exo Product Mono-Sulfonamide (Target) Path_Catalytic->Product Via N-Sulfonylpyridinium Inter_N_Ring->Start Reversible Inter_Exo->Product Fast BisProduct Bis-Sulfonamide (Byproduct) Product->BisProduct Excess PhSO2Cl + Base

Caption: Pathway analysis showing the divergence between kinetic traps (N-ring attack) and thermodynamic product formation. Strong bases or nucleophilic catalysts (DMAP) favor the desired exocyclic pathway.

Quantitative Data Summary

ParameterProtocol A (Pyridine/DMAP)Protocol B (NaH/THF)Standard (DCM/TEA)
Primary Mechanism Nucleophilic CatalysisAnionic NucleophileGeneral Base
Conversion Rate High (80-95%)Very High (>95%)Low (<30%)
Risk of Bis-Sulfonylation ModerateHighLow
Steric Tolerance GoodExcellentPoor
Workup Difficulty Moderate (Pyridine removal)Easy (Aqueous quench)Easy

References

  • National Institutes of Health (NIH) - PubChem. Synthesis of N-(4-chloropyridin-2-yl)-4-methylbenzenesulfonamide using NaH/THF. (Demonstrates the strong base protocol for 2-aminopyridines).

  • Organic Syntheses. General strategies for Sulfonylation of Amines. (Foundational protocols for sulfonamide bond formation).

  • Journal of Organic Chemistry. Ruthenium-Catalyzed Remote C–H Sulfonylation of N-Aryl-2-aminopyridines. (Discusses the electronic properties of the 2-aminopyridine ring).

  • ResearchGate. Synthesis of 2-aminopyridine sulfonamides via chlorosulfonic acid derivatives. (Alternative pathways and characterization).

Sources

Technical Support Center: Catalyst Selection for N-(4-Methyl-2-pyridyl)benzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-(4-Methyl-2-pyridyl)benzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for this crucial transformation. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Introduction

The synthesis of N-arylsulfonamides, such as N-(4-Methyl-2-pyridyl)benzenesulfonamide, is a cornerstone of medicinal chemistry. These scaffolds are present in a multitude of FDA-approved drugs.[1] The most direct route, coupling 2-amino-4-methylpyridine with a benzenesulfonyl precursor, presents unique challenges due to the electronic properties of the pyridine ring and the potential for side reactions. The pyridyl nitrogen can act as a directing group or a competing nucleophile, complicating the reaction. Therefore, the judicious selection of a catalyst system is paramount for achieving high efficiency and selectivity. This guide will focus on transition metal-catalyzed cross-coupling reactions, which have become the state-of-the-art for this class of transformation.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing N-(4-Methyl-2-pyridyl)benzenesulfonamide?

The two most powerful and widely adopted methods are Palladium-catalyzed Buchwald-Hartwig amination and Copper-catalyzed Chan-Lam or Ullmann-type couplings.[2][3][4]

  • Buchwald-Hartwig Amination: This involves the palladium-catalyzed cross-coupling of an aryl halide (or sulfonate) with an amine.[3][5] For this specific synthesis, it would typically involve coupling benzenesulfonamide with 2-chloro-4-methylpyridine or 2-bromo-4-methylpyridine. This method is highly versatile due to the extensive library of palladium catalysts and phosphine ligands that can be fine-tuned for specific substrates.[3][6]

  • Copper-Catalyzed N-Arylation: This method, often referred to as Chan-Lam or Ullmann coupling, typically uses a copper catalyst to couple an amine with an aryl boronic acid or aryl halide.[7] It is an excellent alternative to palladium catalysis, often favored for its lower cost.

Q2: Palladium or Copper: Which catalytic system should I choose?

The choice depends on several factors including cost, substrate availability, desired reaction conditions, and functional group tolerance.

FeaturePalladium-Catalyzed (Buchwald-Hartwig)Copper-Catalyzed (Chan-Lam/Ullmann)
Catalyst Cost Higher (Palladium is a precious metal)[4]Lower (Copper is more abundant)
Generality Extremely broad scope for both amines and aryl partners.[3]Good scope, particularly effective for N-heterocycles.[8]
Ligands Requires specialized, often complex phosphine ligands.[6][9]Often uses simpler, cheaper ligands like amino acids or diamines.
Reaction Temp. Can often be run at lower temperatures (RT to 100 °C).[10]Traditionally required higher temperatures, though modern systems are milder.
Sensitivity Can be sensitive to air and moisture, often requiring inert conditions.[5]Generally more robust and less sensitive to air.
Base Often requires strong, non-nucleophilic bases (e.g., NaOtBu, Cs₂CO₃).[11]Can use a wider range of bases, including milder carbonates.[8]

Recommendation: For initial explorations and maximum versatility, a well-chosen Palladium/phosphine ligand system is often the most reliable starting point. For cost-sensitive, large-scale syntheses, optimizing a Copper-catalyzed route is highly advantageous.

Q3: What is the fundamental role of the ligand in these catalytic reactions?

The ligand is not a passive spectator; it is a critical controller of the reaction's outcome. In a Palladium-catalyzed cycle, the ligand (typically a phosphine) modulates the electronic and steric environment of the palladium center.[6][9]

This control influences several key steps:

  • Rate of Oxidative Addition: The ligand facilitates the initial reaction of the palladium(0) species with the aryl halide.

  • Stability of the Catalyst: It prevents the precipitation of palladium black and stabilizes the active catalytic species.

  • Rate of Reductive Elimination: This is the final, product-forming step. The ligand's properties are crucial for making this step fast and efficient, preventing side reactions like beta-hydride elimination.[3][9]

Bidentate ligands, such as BINAP or Xantphos, are often effective because they form a stable chelate with the metal, which can accelerate reductive elimination and improve catalyst stability.[6][12]

Q4: Why is the choice of base so important?

The base plays a crucial role in the catalytic cycle, primarily by deprotonating the sulfonamide to form the active nucleophile.[3] An improperly chosen base can lead to several problems:

  • No Reaction: If the base is too weak, it may not effectively deprotonate the sulfonamide, stalling the catalytic cycle.

  • Catalyst Inhibition: Some bases can coordinate to the metal center and inhibit catalysis.

  • Side Reactions: Strong bases like alkoxides can sometimes react with the aryl halide or other components of the reaction mixture.[9]

Weakly coordinating, strong bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often excellent choices for Buchwald-Hartwig aminations.[12]

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

ProblemPotential Cause(s)Recommended Solution(s)
Low to No Product Formation 1. Inactive Catalyst: The Palladium(0) active species has not formed, or the catalyst has been oxidized.[5]2. Improper Ligand Choice: The ligand is not suitable for this specific transformation.[13]3. Incorrect Base: The base is too weak to deprotonate the sulfonamide or is inhibiting the catalyst.4. Presence of Water/Oxygen: Sulfonyl chlorides can hydrolyze, and Pd(0) catalysts can be deactivated by oxygen.[14]1. Use a pre-formed Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst. Ensure the reaction is run under an inert atmosphere (Nitrogen or Argon).2. Screen a panel of ligands. Start with a versatile bidentate ligand like Xantphos or a sterically hindered monodentate ligand like P(t-Bu)₃.3. Switch to a stronger, non-coordinating base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered and anhydrous.4. Use anhydrous solvents and dry glassware. Degas the solvent before use.[14]
Significant Formation of a Polar Byproduct (Benzenesulfonic Acid) 1. Hydrolysis of Benzenesulfonyl Chloride: The starting material is reacting with trace water in the reaction mixture.[14]1. Ensure all reagents and solvents are rigorously dried. Use freshly opened, high-purity benzenesulfonyl chloride. Perform the reaction under a strict inert atmosphere.
Formation of a Second, Less Polar Spot on TLC (Di-sulfonylation or Arylation of the Pyridine Nitrogen) 1. Incorrect Stoichiometry: An excess of the arylating partner or harsh conditions can lead to reaction at the pyridine nitrogen.2. Ambident Nucleophilicity: The 2-aminopyridine moiety has two potential nucleophilic sites (the amino group and the ring nitrogen).[15][16]1. Carefully control the stoichiometry, using a slight excess (1.1-1.2 eq.) of the limiting reagent.2. This is controlled by the catalyst system. Palladium catalysts with bulky phosphine ligands generally favor N-arylation at the amino group. Softer bases can also help improve selectivity.
Reaction Stalls or is Sluggish 1. Poor Solubility: Reagents, particularly the base, may not be sufficiently soluble in the reaction solvent.2. Insufficient Temperature: The reaction may have a high activation energy.3. Product Inhibition: The product may be coordinating to the catalyst and slowing turnover.1. Choose a solvent that better solubilizes all components (e.g., Toluene, Dioxane, DMF).2. Gradually increase the reaction temperature, monitoring for decomposition by TLC/LC-MS.3. This is a complex issue often solved by changing the ligand. A ligand that promotes faster reductive elimination can overcome product inhibition.
Troubleshooting Workflow

Here is a logical decision tree to guide your troubleshooting efforts.

troubleshooting_workflow start Reaction Failed (Low Yield/No Product) check_reagents Verify Reagent Purity & Stoichiometry start->check_reagents check_conditions Confirm Anhydrous & Inert Conditions check_reagents->check_conditions Reagents OK success Reaction Successful check_reagents->success Issue Found & Fixed screen_ligands Screen Different Ligand Class (e.g., Bulky Monodentate, Bidentate) check_conditions->screen_ligands Conditions OK check_conditions->success Issue Found & Fixed screen_bases Screen Different Base (e.g., Cs2CO3, K3PO4, NaOtBu) screen_ligands->screen_bases No Improvement screen_ligands->success Improved Yield change_solvent Change Solvent (Toluene, Dioxane, DMF) screen_bases->change_solvent No Improvement screen_bases->success Improved Yield change_catalyst Switch Metal System (e.g., Pd to Cu) change_solvent->change_catalyst No Improvement change_solvent->success Improved Yield change_catalyst->success Improved Yield

Caption: A decision tree for troubleshooting failed N-arylsulfonamide synthesis.

Recommended Experimental Protocol: Buchwald-Hartwig Amination

This protocol provides a robust starting point for the synthesis using a well-established palladium catalyst system.

Reaction Scheme: 2-Amino-4-methylpyridine + Benzenesulfonyl chloride --(Pd Catalyst, Ligand, Base)--> N-(4-Methyl-2-pyridyl)benzenesulfonamide

Materials:
  • 2-Amino-4-methylpyridine (1.0 mmol, 1.0 eq.)

  • Benzenesulfonyl chloride (1.1 mmol, 1.1 eq.)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • Xantphos (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq.), finely ground and dried

  • Anhydrous Toluene (5 mL)

Procedure:
  • Reaction Setup: To an oven-dried Schlenk flask, add 2-amino-4-methylpyridine, cesium carbonate, Pd₂(dba)₃, and Xantphos.

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Add anhydrous toluene via syringe, followed by the benzenesulfonyl chloride.

  • Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure N-(4-Methyl-2-pyridyl)benzenesulfonamide.

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination.

buchwald_hartwig_cycle cluster_cycle Catalytic Cycle pd0 L₂Pd⁰ oa_complex L₂PdII(Ar)(X) pd0->oa_complex Oxidative Addition (Ar-X) amide_complex L₂PdII(Ar)(NHR') oa_complex->amide_complex Amide Binding & Deprotonation (H₂NR', Base) amide_complex->pd0 Reductive Elimination product Ar-NHR' Rate-Limiting Step\n(Often) Rate-Limiting Step (Often) Product Formation Product Formation

Caption: Simplified catalytic cycle for Buchwald-Hartwig N-arylation.

References

Sources

Troubleshooting low purity in N-(4-Methyl-2-pyridyl)benzenesulfonamide crystallization

Technical Support Center: Troubleshooting -(4-Methyl-2-pyridyl)benzenesulfonamide Crystallization

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Low Purity & Oiling Out in Sulfonamide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

Welcome to the technical support interface. You are likely encountering difficulty purifying

1

The synthesis of 2-aminopyridine sulfonamides is deceptively simple. While the core reaction (sulfonyl chloride + amine) is standard, this specific scaffold presents two notorious "purity traps" that standard recrystallization often fails to address:

  • Bis-sulfonylation: The formation of an insoluble bis-species that co-precipitates with your product.

  • Oiling Out: The product's tendency to form a supersaturated oil rather than a crystalline lattice due to high conformational flexibility and hydrogen bond competition.

This guide provides a diagnostic workflow and a chemically engineered purification protocol based on pH-swing extraction , which leverages the amphoteric nature of the sulfonamide bond.

Part 1: Diagnostic Workflow (The Triage)

Before attempting further recrystallization, you must identify the nature of your impurity. Use this decision matrix to diagnose the root cause.

Symptom 1: The "Ghost" Peak
  • Observation: HPLC/TLC shows a non-polar impurity (higher

    
    ) that persists after standard acid/base washes.
    
  • Diagnosis: Bis-sulfonylation .

  • Chemistry: The sulfonamide nitrogen in the product is still nucleophilic. In the presence of excess benzenesulfonyl chloride, it reacts again to form the bis-sulfonamide (

    
    -disulfonyl derivative).
    
  • Critical Insight: The bis-impurity lacks an acidic N-H proton. It is neutral . Your product is acidic (

    
    ). We will exploit this difference.
    
Symptom 2: The "Sticky" Oil
  • Observation: Upon cooling the crystallization solvent, the solution turns milky and deposits a gummy oil at the bottom.

  • Diagnosis: Liquid-Liquid Phase Separation (LLPS) .

  • Chemistry: The solvent system is likely too polar (e.g., pure water) or the cooling ramp is too aggressive, trapping impurities that lower the melting point.

Part 2: The "Golden Key" Protocol (pH-Swing Purification)

Do not rely solely on thermal recrystallization. The most robust method to remove the bis-impurity and starting materials is a chemical purification cycle.

The Logic
  • Target (Mono): Soluble in dilute NaOH (forms Sodium Sulfonamide salt).

  • Impurity (Bis): Insoluble in NaOH (no acidic proton).

  • Impurity (Amine SM): Insoluble in NaOH.

  • Impurity (Sulfonic Acid): Soluble in NaOH, but remains soluble in water upon acidification (unlike the product).

pH_Swing_LogicStartCrude Mixture(Mono, Bis, Amine, Acids)Step1Step 1: Dissolve in 1M NaOH(pH > 12)Start->Step1FilterStep 2: FiltrationStep1->FilterSolid_WasteSolid Residue (Discard)Contains: Bis-sulfonamide & Unreacted AmineFilter->Solid_WasteInsolublesFiltrateFiltrate (Keep)Contains: Product Anion & Sulfonate SaltsFilter->FiltrateSoluble FractionStep3Step 3: Acidify with HCl to pH ~4-5Filtrate->Step3PrecipitatePrecipitate Forms(Target Mono-Sulfonamide)Step3->PrecipitateProduct Crashes OutMotherLiquorMother Liquor (Discard)Contains: Benzenesulfonic acid & SaltsStep3->MotherLiquorRemains Soluble

Figure 1: The pH-Swing Purification Logic. By leveraging the acidity of the sulfonamide NH, we selectively solubilize the product while rejecting the neutral bis-impurity.

Step-by-Step Protocol
  • Dissolution: Suspend your crude solid in 1M NaOH (approx. 10 mL per gram of crude). Stir vigorously for 30 minutes.

    • Note: The solution should be strongly alkaline (pH > 12).

  • Filtration (Critical): Filter the mixture through a sintered glass funnel or Celite pad.

    • The Solid: This is your bis-impurity and unreacted aminopyridine. Discard it.

    • The Filtrate: This clear liquid contains your product as the sodium salt.

  • Precipitation: Cool the filtrate to 0–5 °C. Slowly add 1M HCl dropwise with stirring.

    • Target pH: Adjust to pH 4–5 . Do not go too acidic (pH < 2), or the pyridine ring may protonate and re-dissolve the product as a hydrochloride salt.

  • Isolation: Filter the white precipitate. Wash with cold water to remove residual benzenesulfonic acid and NaCl.

  • Drying: Dry the solid in a vacuum oven at 50 °C.

Part 3: Troubleshooting Crystallization (Oiling Out)

Once chemically pure, you may still need to crystallize the material to achieve the desired polymorph or physical form. If the product oils out, follow this solvent guide.[1][2]

Why it happens: Sulfonamides often have melting points depressed by small amounts of water or impurities.[1] If the cloud point temperature is higher than the melting point of the solvated solid, you get oil.[1][2]

Recommended Solvent Systems
Solvent SystemRatio (v/v)Protocol NotesSuitability
Ethanol / Water 90:10 to 70:30Dissolve in hot EtOH, add warm water until turbid, then cool slowly.Best Starting Point [1]
IPA / Water 80:20Similar to EtOH but higher boiling point allows better solubility for stubborn solids.High Yield
Toluene 100%Good for removing non-polar impurities, but yield may be lower.Alternative
Acetonitrile 100%Often yields high-quality crystals but requires cooling to -20°C for good recovery.High Purity
The "Seeding" Technique for Oils

If you encounter oiling:

  • Re-heat the mixture until the oil dissolves.

  • Add a seed crystal (if available) or scratch the glass wall with a rod at the air-liquid interface.[1]

  • Insulate the flask: Wrap the flask in aluminum foil or a towel to slow the cooling rate. Rapid cooling promotes oiling; slow cooling promotes lattice formation.

Part 4: Frequently Asked Questions (FAQs)

Q: Why is my yield low after the pH swing? A: You likely over-acidified. The pyridine nitrogen is basic (

Q: Can I prevent bis-sulfonylation during the reaction? A: Yes.

  • Stoichiometry: Use exactly 1.0 equivalent of benzenesulfonyl chloride. Do not use excess.

  • Order of Addition: Add the sulfonyl chloride slowly (dropwise) to the amine solution at low temperature (0 °C). This keeps the concentration of the electrophile low relative to the amine [2].

  • Solvent: Use Pyridine as the solvent or a DCM/Pyridine mixture. The solvent acts as a proton sponge, preventing local acidification which can accelerate side reactions.

Q: My product is colored (yellow/brown). How do I fix this? A: 2-Aminopyridines oxidize easily.

  • Perform the crystallization in the presence of a small amount of activated carbon .[1]

  • Hot filter the solution to remove the carbon.[1]

  • Crystallize as normal.

References
  • BenchChem Technical Support. (2025).[1][2][3][4] Recrystallization of Sulfonamide Products: Solvent Selection and Oiling Out.[1][2] Retrieved from

  • Organic Syntheses. (1921).[5] Benzenesulfonyl Chloride and Sulfonamide Synthesis Protocols.[6] Org.[6][7] Synth. 1, 21. Retrieved from

  • Royal Society of Chemistry. (2019).[8] Accurate prediction of the aqueous pKa values of sulfonamide drugs. Chemical Science.[9] Retrieved from

  • PubChem. (2021).[10] N-(2-pyridyl) sulfonamide Properties and Derivatives. CID 17982897. Retrieved from

Technical Support Center: Strategies for the Removal of Unreacted Benzenesulfonyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for a common synthetic challenge: the removal of unreacted benzenesulfonyl chloride from a final product. Here, we move beyond simple procedural lists to explore the underlying chemistry, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove unreacted benzenesulfonyl chloride?

Unreacted benzenesulfonyl chloride is a highly reactive electrophile that can pose several problems if left in your final product mixture.[1][2] Its presence can lead to:

  • Product Instability: It can slowly react with nucleophilic functional groups on your desired molecule, leading to degradation over time.

  • Toxicity and Safety Concerns: Benzenesulfonyl chloride is corrosive and can cause skin and eye irritation.[1][2] Its removal is essential for the safety of downstream applications, particularly in drug development.

  • Interference with Biological Assays: The reactivity of the sulfonyl chloride group can lead to non-specific interactions with biological targets, producing false positives or other misleading results in screening assays.

  • Complications in Downstream Chemistry: If the product is an intermediate for further synthetic steps, the residual benzenesulfonyl chloride can interfere with subsequent reactions.

Q2: I've completed my reaction and upon aqueous workup, I see an oily residue. What is it and how do I get rid of it?

This oily residue is very likely unreacted benzenesulfonyl chloride.[3] It is a viscous oil that is insoluble in cold water and hydrolyzes slowly under neutral conditions.[3] To effectively remove it, you must "quench" the reaction, converting the benzenesulfonyl chloride into a more water-soluble species that can be easily separated.

Troubleshooting Guide: Quenching and Removal Strategies

The choice of quenching agent is critical and depends on the stability of your final product to the reaction conditions (e.g., pH).

Issue 1: Persistent Oily Residue of Unreacted Benzenesulfonyl Chloride

Root Cause: Inefficient quenching or hydrolysis of the excess sulfonyl chloride.

Solutions:

  • Hydrolysis with Aqueous Base:

    • Mechanism: Benzenesulfonyl chloride reacts with an aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to form the corresponding benzenesulfonic acid salt. This salt is highly water-soluble and will partition into the aqueous layer during an extraction.[3]

    • Protocol:

      • After the primary reaction is complete, cool the reaction mixture to 0-5 °C in an ice bath to manage any exotherm during quenching.

      • Slowly add a 1 M solution of NaOH or KOH while stirring vigorously. Monitor the pH to ensure it remains basic.

      • Continue stirring until the benzenesulfonyl chloride is no longer visible by TLC analysis.

      • Proceed with a standard aqueous workup.

    • Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, leading to the displacement of the chloride ion and subsequent hydrolysis.

    • Caveat: This method is not suitable for base-sensitive products.

  • Quenching with a Nucleophilic Amine:

    • Mechanism: A simple, water-soluble amine, such as aqueous ammonia or a primary/secondary amine, will react with the excess benzenesulfonyl chloride to form a water-soluble sulfonamide.[3]

    • Protocol:

      • Cool the reaction mixture to 0-5 °C.

      • Slowly add an aqueous solution of the chosen amine (e.g., 2 M ammonia).

      • Monitor the disappearance of benzenesulfonyl chloride by TLC.

      • Perform an aqueous workup. The resulting water-soluble sulfonamide will be removed in the aqueous phase.

    • Causality: The amine is a more potent nucleophile than water and will rapidly react with the sulfonyl chloride. The resulting sulfonamide's solubility in the aqueous phase is key to its successful removal.

  • Use of Pyridine:

    • Mechanism: Pyridine reacts with benzenesulfonyl chloride to form a sulfonylpyridinium intermediate, which is then hydrolyzed. The resulting pyridinium salt is typically water-soluble and can be removed with an acidic aqueous wash (e.g., dilute HCl) to protonate the pyridine.[3]

    • Causality: The nucleophilic nitrogen of pyridine attacks the sulfonyl chloride. The subsequent acidic wash protonates any remaining pyridine, rendering it highly water-soluble.

Issue 2: My Product is Contaminated with Benzenesulfonic Acid After Workup

Root Cause: Benzenesulfonic acid is the hydrolysis product of benzenesulfonyl chloride.[3] While its salt is very water-soluble, the acid itself may have some solubility in organic solvents, leading to contamination of the organic layer.

Solutions:

  • Additional Basic Washes:

    • Protocol: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute solution of sodium hydroxide.[3]

    • Causality: The basic wash will deprotonate the benzenesulfonic acid, forming the highly water-soluble benzenesulfonate salt, which will then partition into the aqueous layer.

  • Silica Gel Plug:

    • Protocol: If basic washes are not tolerated by your product, passing a solution of your crude product through a short plug of silica gel can effectively remove the polar benzenesulfonic acid.

    • Causality: The polar sulfonic acid will adsorb strongly to the polar silica gel, while a less polar desired product will elute through.

Advanced Removal Technique: Scavenger Resins

For sensitive substrates or when a non-aqueous workup is preferred, scavenger resins offer an elegant solution.

Mechanism: Solid-supported scavengers, such as silica-bound amines (Si-NH₂), react with and covalently bind the excess benzenesulfonyl chloride.[3][4] The resin can then be simply removed by filtration, yielding a clean product solution.[3]

Advantages:

  • High product purity.

  • Simple filtration-based workup, avoiding aqueous extraction.[3]

  • Reduced solvent usage.[4]

Disadvantages:

  • Higher cost compared to traditional quenching agents.[3]

  • May not be practical for very large-scale reactions.[3]

Experimental Protocol for Scavenger Resin Use:
  • Resin Selection: Choose a resin with a functional group suitable for reacting with sulfonyl chlorides (e.g., an amine-functionalized resin).

  • Stoichiometry: Add an excess of the scavenger resin (typically 2-3 equivalents relative to the excess benzenesulfonyl chloride) to the completed reaction mixture.[3]

  • Reaction: Stir the mixture at room temperature. The progress can be monitored by TLC to confirm the disappearance of the benzenesulfonyl chloride.[3]

  • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

  • Wash: Wash the collected resin with a small amount of the reaction solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to obtain the purified product.[3]

Summary of Removal Techniques

MethodReagentMechanismKey AdvantagesKey Limitations
Base Hydrolysis Aqueous NaOH, KOHHydrolysis to water-soluble benzenesulfonic acid salt.[3]Inexpensive, effective for large scales.Not suitable for base-sensitive products.[3]
Amine Quench Aqueous NH₃, primary/secondary aminesReaction to form a water-soluble sulfonamide.[3]Fast and efficient.The resulting sulfonamide must be easily separable from the product.
Pyridine Quench PyridineForms a water-soluble sulfonylpyridinium salt.[3]Milder than strong bases.Pyridine can be difficult to remove completely.
Scavenger Resins Silica-bound amines (Si-NH₂)Covalent binding of benzenesulfonyl chloride to the solid support.[3][4]High product purity, simple filtration workup.[3]Higher cost, may not be suitable for very large scales.[3]

Visualizing the Workflow

Diagram 1: Standard Quenching and Extraction Workflow

G A Completed Reaction Mixture (Product + Excess BsCl) B Cool to 0-5 °C A->B C Slowly Add Quenching Agent (e.g., aq. NaOH or NH3) B->C D Monitor by TLC C->D E Aqueous Workup (Separatory Funnel) D->E Reaction Complete F Separate Layers E->F G Organic Layer (Contains Product) F->G H Aqueous Layer (Contains Quenched BsCl Byproduct) F->H I Wash Organic Layer (e.g., with NaHCO3, Brine) G->I J Dry (e.g., Na2SO4) I->J K Filter and Concentrate J->K L Purified Product K->L

Caption: Standard workflow for quenching and extracting to remove benzenesulfonyl chloride.

Diagram 2: Scavenger Resin Workflow

G A Completed Reaction Mixture (Product + Excess BsCl) B Add Scavenger Resin (e.g., Si-NH2) A->B C Stir at Room Temperature B->C D Monitor by TLC C->D E Filter to Remove Resin D->E Reaction Complete F Resin with Bound BsCl E->F G Filtrate (Contains Product) E->G H Wash Resin with Solvent F->H I Combine Filtrate and Wash G->I H->I J Concentrate I->J K Purified Product J->K

Caption: Streamlined workflow using scavenger resins for non-aqueous purification.

Concluding Remarks

The successful removal of unreacted benzenesulfonyl chloride is a critical step in ensuring the purity, stability, and safety of your final product. By understanding the chemical principles behind each removal strategy, you can select the most appropriate method for your specific compound and experimental conditions. This guide provides a foundation for troubleshooting common issues and implementing more advanced purification techniques to achieve your desired outcome.

References

  • Technical Support Center: Removal of Benzenesulfonyl Chloride from Reaction Mixtures - Benchchem. (n.d.).
  • Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. (2025, August 6). ResearchGate. Retrieved from [Link]

  • Benzenesulfonyl chloride - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Quenching Reactive Substances. (2006, October 27). KGROUP. Retrieved from [Link]

  • Scavenger Resins. (n.d.). Amerigo Scientific. Retrieved from [Link]

Sources

Technical Support Center: Temperature Optimization for Sulfonamide Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for sulfonamide coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing reaction temperatures—a critical parameter for maximizing yield, purity, and safety. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success in the lab.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for a standard sulfonamide coupling between a sulfonyl chloride and a primary/secondary amine?

The optimal temperature is a balance between reaction rate and stability. For the common and often highly exothermic reaction between a sulfonyl chloride and an amine, a low temperature is crucial for control and purity.

  • General Recommendation: Most protocols recommend an initial temperature range of 0°C to 15°C . This is typically achieved using an ice bath or an ice/salt bath.

  • Causality: The primary reason for low temperature is to manage the reaction's exotherm. The reaction generates a significant amount of heat, which, if uncontrolled, can lead to a dangerous "runaway reaction." Furthermore, excessive heat can cause degradation of both the reactants and the desired sulfonamide product, leading to impurities and reduced yield.

Q2: My reaction with a secondary amine is extremely slow at 0°C. Should I increase the temperature?

Yes, a temperature increase is a valid strategy for sluggish reactions, particularly with less nucleophilic or sterically hindered amines like secondary amines.[1][2]

  • Troubleshooting Steps:

    • Monitor Progress: First, confirm the reaction is indeed stalled using a monitoring technique like Thin-Layer Chromatography (TLC).[3]

    • Gradual Increase: If there is unreacted starting material after a reasonable time, gradually warm the reaction to room temperature.

    • Heating: If room temperature is insufficient, heating the reaction can often drive it to completion.[1] For some catalytic systems, temperatures of 40-50°C or even higher may be necessary to achieve a good yield.[4]

  • Causality: Chemical reactions generally accelerate at higher temperatures as molecules have more kinetic energy, leading to more frequent and energetic collisions. For less reactive amines, this extra energy is needed to overcome the activation energy barrier of the reaction.[1]

Q3: My reaction mixture turned dark brown/black after adding the sulfonyl chloride. What happened and how can I fix it?

A dark coloration is a common sign of product or reactant decomposition due to excessive heat.

  • Likely Cause: The most probable cause is an unmanaged exotherm. Even with an ice bath, adding the sulfonyl chloride too quickly can create localized hot spots within the reaction mixture, leading to thermal degradation. High temperatures can also promote oxidative side reactions, which often produce highly colored byproducts.

  • Solutions:

    • Strict Temperature Control: Maintain a consistent internal reaction temperature below 15°C during the addition phase. Use a calibrated thermometer to monitor the internal temperature, not just the bath temperature.

    • Slow Addition Rate: Add the sulfonyl chloride dropwise or in small portions over an extended period. A syringe pump is excellent for precise, controlled addition.

    • Efficient Stirring: Ensure vigorous stirring to dissipate heat and prevent localized concentration gradients.

    • Reverse Addition: In some cases, adding the amine to the sulfonyl chloride solution can help control the reaction.

Q4: Can the reaction temperature be too low? What are the consequences?

Yes, excessively low temperatures can also negatively impact your reaction.

  • Slow Reaction Rate: The desired coupling may proceed too slowly or fail to go to completion, leaving significant amounts of unreacted starting materials and reducing the final yield.

  • Precipitation: If the temperature drops below the solubility limit of your reactants in the chosen solvent, they may precipitate out of the solution. This effectively stops the reaction as the reactants are no longer in the same phase to interact.

Q5: How does the choice of catalyst affect the optimal reaction temperature?

The catalyst is a major determinant of the required reaction temperature. Many modern coupling methods are designed to operate under milder conditions than traditional approaches.

  • Copper-Catalyzed Reactions (Chan-Lam type): These couplings often require heating. For example, N-arylation of sulfonamides with arylboroxines using a copper salt/EtOH system can be optimized at around 40-50°C.[4] Other copper-catalyzed systems for coupling with aryl bromides may require temperatures around 100°C.[5]

  • Palladium-Catalyzed Reactions: Temperature requirements can vary based on the substrate. Couplings with electron-rich arylboronic acids might proceed efficiently at 50°C, while more challenging electron-deficient substrates often require higher temperatures.[6]

  • Metal-Free Reactions: Many modern metal-free protocols are designed to run at room temperature, offering a greener and more convenient alternative.[7][8]

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Temperature too low: Reaction is too slow. 2. Temperature too high: Degradation of product/reactants. 3. Poor Solubility: Reactants precipitated out of solution. 4. Less Reactive Amine: Steric hindrance or low nucleophilicity.[1][2]1. Gradually increase temperature to room temp or apply gentle heat. Monitor via TLC.[1] 2. Improve cooling, slow down reagent addition, ensure vigorous stirring. 3. Choose a solvent where reactants are soluble at the desired temperature. 4. Increase reaction temperature, use a stronger base, or consider an alternative catalytic method.[1]
Impure Product / Dark Color 1. Uncontrolled Exotherm: Localized overheating causing decomposition. 2. Oxidative Side Reactions: Promoted by high temperatures.1. Add sulfonyl chloride much more slowly. Use a syringe pump for better control. 2. Ensure the internal reaction temperature does not exceed the recommended range (often 0-15°C). 3. Maintain an inert atmosphere (e.g., Nitrogen or Argon) if your substrates are sensitive to oxidation.
Runaway Reaction (Sudden, rapid temperature increase) 1. Reagent Addition Too Fast: Heat generation exceeds the cooling system's capacity. 2. Inadequate Cooling: Cooling bath is too small or inefficient for the reaction scale. 3. Poor Mixing: Localized hot spots are forming and initiating a runaway.1. IMMEDIATELY STOP REAGENT ADDITION. 2. Enhance cooling (add more ice/salt to bath, lower chiller setpoint). 3. Increase stirring speed to improve heat dissipation. 4. If necessary and planned, execute an emergency quench with a pre-chilled agent.
Visual Troubleshooting Workflow

G cluster_solutions Troubleshooting Actions Start Start Sulfonamide Coupling Reaction Monitor Monitor Reaction (e.g., TLC) Start->Monitor Problem Problem Detected? Monitor->Problem LowYield Low Yield / Stalled Reaction Problem->LowYield Yes (Low Conversion) Impure Impure Product / Color Change Problem->Impure Yes (Impurities) Runaway Runaway Reaction Problem->Runaway Yes (Rapid Temp Rise) Complete Reaction Complete Problem->Complete No IncreaseTemp Gradually Increase Temp. (RT -> Heat) LowYield->IncreaseTemp ImproveCooling Improve Cooling & Slow Reagent Addition Impure->ImproveCooling StopAddition STOP ADDITION Enhance Cooling Runaway->StopAddition IncreaseTemp->Monitor ImproveCooling->Monitor Restart/Re-run Experiment StopAddition->Monitor After Controlled Quench & Re-evaluation

Caption: A decision tree for troubleshooting common temperature-related issues.

Experimental Protocols

Protocol 1: General Low-Temperature Sulfonamide Synthesis

This protocol is a standard procedure for reacting an amine with a sulfonyl chloride under controlled low-temperature conditions.

  • Setup: Place a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet in a cooling bath (ice/water or ice/salt).

  • Reagents: Dissolve the amine (1.0 eq) and a non-nucleophilic base (e.g., triethylamine or pyridine, 1.2 eq) in a suitable aprotic solvent (e.g., Dichloromethane, THF).

  • Cooling: Cool the solution to 0-5°C with vigorous stirring.[2]

  • Addition: Dissolve the sulfonyl chloride (1.0-1.1 eq) in a minimal amount of the same solvent. Add this solution dropwise to the cooled amine solution over 30-60 minutes. CRITICAL STEP: Ensure the internal reaction temperature does not rise above 10-15°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours.

  • Monitoring & Warm-up: Check the reaction progress via TLC. If starting material remains, allow the reaction to slowly warm to room temperature and stir for an additional 2-12 hours.[9]

  • Work-up: Quench the reaction by adding water. Proceed with a standard aqueous work-up to remove the base's hydrochloride salt and isolate the crude product.[1]

  • Purification: Purify the crude product by recrystallization or silica gel chromatography.[1]

Protocol 2: Reaction Monitoring by Thin-Layer Chromatography (TLC)

Monitoring is essential to make informed decisions about temperature adjustments.

  • Plate Preparation: Use a silica gel TLC plate. Draw a baseline in pencil about 1 cm from the bottom.[3]

  • Spotting: Using a capillary tube, spot the plate with:

    • A: Your amine starting material (dissolved in a solvent).

    • B: A co-spot of the amine and the reaction mixture.

    • C: The reaction mixture.

  • Development: Place the TLC plate in a developing chamber containing an appropriate eluent system (e.g., hexane/ethyl acetate).[1] Allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and let it dry. Visualize the spots under a UV lamp (if compounds are UV-active) and/or by staining (e.g., with potassium permanganate).

  • Analysis: The disappearance of the starting material spot (A) in the reaction mixture lane (C) and the appearance of a new spot (the product) indicates the reaction is progressing. If the starting material spot remains prominent with little product formation after a significant time, an adjustment in temperature may be warranted.

Reaction Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_finish Isolation Setup 1. Assemble & Cool Apparatus (0-5°C) Reagents 2. Dissolve Amine & Base in Solvent Addition 3. Add Sulfonyl Chloride (Slowly, Monitor Temp) Reagents->Addition Stir 4. Stir at Low Temp (1-2h) Addition->Stir TLC 5. Monitor by TLC Stir->TLC Warm 6. Warm to RT (If Needed) TLC->Warm Workup 7. Aqueous Work-up Warm->Workup Purify 8. Purify Product Workup->Purify

Caption: A typical workflow for a temperature-controlled sulfonamide synthesis.

References
  • managing exothermic reactions in the synthesis of sulfonamides - Benchchem. (URL: )
  • Monitoring Sulfonamide Synthesis: A Comparative Guide to Reaction Progress Analysis - Benchchem. (URL: )
  • Optimization of the temperature for the coupling reaction a - ResearchGate. (URL: [Link])

  • Sulfonamide synthesis by alkylation or arylation - Organic Chemistry Portal. (URL: [Link])

  • optimizing reaction conditions for sulfonamide synthesis from sulfonyl chlorides - Benchchem. (URL: )
  • Recent advances in synthesis of sulfonamides: A review - CHEMISTRY & BIOLOGY INTERFACE. (URL: [Link])

  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
  • Intramolecular Cross-Electrophile Coupling Reaction of Sulfonamides with Alkyl Chlorides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Cu‐Catalyzed Coupling Reactions of Sulfonamides with (Hetero)Aryl Chlorides/Bromides. (URL: [Link])

  • A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations - MDPI. (URL: [Link])

  • Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids - PMC. (URL: [Link])

  • Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis 1 - Uniba. (URL: [Link])

  • Synthesis of sulfonamides via I2-mediated reaction of sodium sulfinates with amines in an aqueous medium at room temperature - Green Chemistry (RSC Publishing). (URL: [Link])

  • Sulfonamide Synthesis through Electrochemical Oxidative Coupling of Amines and Thiols - -ORCA - Cardiff University. (URL: [Link])

  • Cu(I)-Catalyzed Synthesis of Sulfenamides via Coupling of Carbamothioate/Thiourea Derivatives with Sulfonyl Azides | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Sulfonamide synthesis by S-N coupling - Organic Chemistry Portal. (URL: [Link])

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO - PMC. (URL: [Link])

  • Synthesis of sulfonamides from azoles and sodium sulfinates at ambient temperature | Request PDF - ResearchGate. (URL: [Link])

  • One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation | Journal of the American Chemical Society. (URL: [Link])

Sources

Validation & Comparative

Comparative Guide: N-(4-Methyl-2-pyridyl)benzenesulfonamide vs. Sulfapyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Distinction

This guide compares Sulfapyridine , a historic and clinically relevant sulfonamide antibiotic, with N-(4-Methyl-2-pyridyl)benzenesulfonamide (hereafter referred to as N4MPBS ), a structural analog primarily used as a chemical probe and ligand.

The critical distinction lies in their pharmacophores:

  • Sulfapyridine contains a para-amino group (

    
    -NH
    
    
    
    ) on the benzene ring, which is essential for its antibiotic mechanism (competitive inhibition of dihydropteroate synthase).
  • N4MPBS lacks this para-amino group and contains a methyl substitution on the pyridine ring. Consequently, it is pharmacologically inactive as an antibiotic but serves as a vital negative control in Structure-Activity Relationship (SAR) studies and a ligand in coordination chemistry.

FeatureSulfapyridineN-(4-Methyl-2-pyridyl)benzenesulfonamide
CAS Number 144-83-253472-20-1
Primary Role Antibiotic (DHPS Inhibitor); Anti-inflammatorySAR Probe; Ligand; Negative Control
Antibacterial Activity High (Gram+ / Gram-)Negligible / Inactive
Key Structural Feature

-NH

(PABA mimic)
Unsubstituted Benzene; 4-Methylpyridine
Lipophilicity (LogP) ~0.35~1.8 (Estimated)
pKa (Sulfonamide NH) 8.43~8.7 (Predicted)

Chemical Structure & Properties[1][2][3][4][5][6][7][8]

The structural difference dictates the functional divergence. The absence of the amino group in N4MPBS eliminates the electronic and steric mimicry of para-aminobenzoic acid (PABA), rendering it unable to bind effectively to the bacterial folate synthesis enzyme.

Physicochemical Comparison
PropertySulfapyridineN4MPBSImpact on Performance
Molecular Weight 249.29 g/mol 248.30 g/mol Similar MW allows for direct steric comparison in binding pockets.
H-Bond Donors 2 (Aniline NH

+ Amide NH)
1 (Amide NH only)Sulfapyridine has higher water solubility and binding potential.
Electronic Effect Electron-donating

-NH

Neutral Benzene RingThe

-NH

resonance stabilizes the sulfonamide anion, lowering pKa.
Steric Bulk Low (Pyridine)Increased (4-Methylpyridine)The methyl group in N4MPBS adds lipophilicity and steric hindrance at the pyridine site.
Structural Visualization (Graphviz)

The following diagram illustrates the structural divergence and its consequence on PABA mimicry.

StructureComparison cluster_0 Sulfapyridine (Antibiotic) cluster_1 N4MPBS (Inactive Probe) SP_Core Benzenesulfonamide Core SP_Amino p-Amino Group (-NH2) (ESSENTIAL for PABA Mimicry) SP_Core->SP_Amino SP_Py 2-Pyridyl Ring (Modulates pKa/Solubility) SP_Core->SP_Py NM_H Unsubstituted Para-Position (LOSS of PABA Mimicry) SP_Amino->NM_H Structural Deletion NM_Py 4-Methyl-2-Pyridyl Ring (Increased Lipophilicity) SP_Py->NM_Py Methylation NM_Core Benzenesulfonamide Core NM_Core->NM_H NM_Core->NM_Py

Figure 1: Structural comparison highlighting the deletion of the critical pharmacophore (p-Amino group) in N4MPBS.

Mechanism of Action: The "Why" Behind the Difference

To understand why N4MPBS is used as a negative control, one must understand the mechanism of Sulfapyridine.

Sulfapyridine: Competitive Inhibition

Sulfonamides act as antimetabolites. They mimic para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase (DHPS) . Bacteria need DHPS to synthesize folate (Vitamin B9), which is required for DNA synthesis.

  • Recognition: The

    
    -NH
    
    
    
    group of Sulfapyridine fits into the PABA binding pocket.
  • Inhibition: The enzyme incorporates the sulfonamide instead of PABA.

  • Result: A "dead-end" analog is formed, halting folate production and bacterial growth (Bacteriostatic).

N4MPBS: The Negative Control

N4MPBS lacks the


-NH

group.
  • Failure of Recognition: Without the amine, it cannot form the critical hydrogen bonds within the DHPS active site.

  • No Inhibition: Folate synthesis proceeds unimpeded.

  • Utility: In experimental assays, if a biological effect is observed with Sulfapyridine but not with N4MPBS, the effect is confirmed to be DHPS-dependent . If both are active, the mechanism is likely off-target (e.g., general toxicity or Carbonic Anhydrase inhibition).

Mechanism PABA PABA (Natural Substrate) Enzyme Dihydropteroate Synthase (DHPS) PABA->Enzyme Normal Binding Folate Folate Synthesis (DNA Replication) Enzyme->Folate Catalysis DeadEnd Metabolic Dead End (Bacterial Stasis) Enzyme->DeadEnd Blocked Pathway SP Sulfapyridine SP->Enzyme Competitive Inhibition (Mimics PABA) N4 N4MPBS N4->Enzyme No Affinity (Lacks p-NH2) NoEffect No Binding (Growth Continues) N4->NoEffect

Figure 2: Mechanistic pathway showing the necessity of the PABA-mimic structure for antibiotic activity.

Experimental Protocols

Protocol A: Synthesis of N-(4-Methyl-2-pyridyl)benzenesulfonamide

Unlike Sulfapyridine, which requires protection/deprotection steps to prevent side reactions with the aniline amine, N4MPBS can be synthesized in a direct one-step coupling.

Reagents:

  • Benzenesulfonyl chloride (1.0 eq)

  • 2-Amino-4-methylpyridine (1.0 eq)

  • Pyridine (Solvent/Base) or DCM with Triethylamine

Procedure:

  • Dissolution: Dissolve 1.08 g (10 mmol) of 2-amino-4-methylpyridine in 10 mL of dry pyridine.

  • Addition: Cool to 0°C. Add 1.76 g (10 mmol) of benzenesulfonyl chloride dropwise over 15 minutes.

  • Reaction: Allow to warm to room temperature and stir for 4–6 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Quenching: Pour the reaction mixture into 100 mL of ice-cold water. The sulfonamide should precipitate.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water to obtain white crystals.

    • Expected Yield: 70–85%

    • Characterization: ^1H NMR will show the methyl singlet (~2.3 ppm) and the absence of the broad

      
       signal associated with aniline.
      
Protocol B: Antibiotic Susceptibility Testing (Negative Control Validation)

This protocol validates the lack of activity of N4MPBS compared to Sulfapyridine.

Materials:

  • Mueller-Hinton Agar plates.

  • E. coli (ATCC 25922) culture.[1]

  • Test Compounds: Sulfapyridine (Positive Control), N4MPBS (Test), DMSO (Vehicle).

Steps:

  • Inoculation: Prepare a 0.5 McFarland standard of E. coli and swab evenly onto plates.

  • Loading: Punch 6mm wells or use sterile discs.

  • Application:

    • Add 20 µL of Sulfapyridine (1 mg/mL in DMSO).

    • Add 20 µL of N4MPBS (1 mg/mL in DMSO).

    • Add 20 µL of DMSO (Negative Control).

  • Incubation: Incubate at 37°C for 24 hours.

  • Analysis: Measure Zone of Inhibition (ZOI).

    • Expected Result: Sulfapyridine > 15mm ZOI. N4MPBS = 0mm ZOI (similar to DMSO).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 5336, Sulfapyridine. Retrieved from [Link]

  • Seydel, J. K. (1968).Sulfonamides, Structure-Activity Relationship and Mode of Action. Journal of Pharmaceutical Sciences. (Contextual grounding for the necessity of p-amino group).
  • Supuran, C. T. (2008).Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. (Context for sulfonamide ligand properties).

Sources

A Comparative Guide to the Spectroscopic Validation of N-(4-Methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is a cornerstone of scientific rigor. The synthesis of novel chemical entities, such as N-(4-Methyl-2-pyridyl)benzenesulfonamide, a compound with potential pharmacological relevance due to its sulfonamide core, demands a robust validation process. This guide provides an in-depth comparison of Infrared (IR) spectroscopy with other key analytical techniques for the structural elucidation of this target molecule. We will delve into the causality behind experimental choices, present detailed protocols, and offer a holistic perspective on achieving trustworthy and authoritative structural validation.

The Role of Infrared Spectroscopy in Structural Validation

Infrared (IR) spectroscopy is a powerful, rapid, and non-destructive analytical technique that probes the vibrational modes of molecules.[1] When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies. The absorption of this radiation at characteristic wavenumbers provides a unique "fingerprint" of the functional groups present in the molecule.[2] For a molecule like N-(4-Methyl-2-pyridyl)benzenesulfonamide, IR spectroscopy is particularly adept at confirming the presence of key moieties such as the sulfonamide group (S=O and S-N bonds), the N-H bond, and the aromatic rings.

Predicted IR Absorption Profile of N-(4-Methyl-2-pyridyl)benzenesulfonamide

While an experimental spectrum for N-(4-Methyl-2-pyridyl)benzenesulfonamide is not publicly available, we can predict its characteristic absorption bands based on extensive literature data for structurally related compounds.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Rationale and In-Text Citation
N-H (Sulfonamide)Stretching3350 - 3140This single, sharp peak is characteristic of the N-H bond in the sulfonamide group. Its position can be influenced by hydrogen bonding.[3]
C-H (Aromatic)Stretching3100 - 3000These absorptions are typical for C-H bonds on the benzene and pyridine rings.
C-H (Methyl)Stretching2980 - 2850The methyl group on the pyridine ring will exhibit characteristic symmetric and asymmetric C-H stretching vibrations in this region.
C=C & C=N (Aromatic)Ring Stretching1650 - 1450Multiple sharp bands in this region are indicative of the carbon-carbon and carbon-nitrogen double bonds within the aromatic systems of the benzene and pyridine rings.[3]
S=O (Sulfonamide)Asymmetric Stretching1370 - 1335The sulfonamide group has two characteristic S=O stretching vibrations. The asymmetric stretch appears at a higher frequency and is typically a strong absorption.[4]
S=O (Sulfonamide)Symmetric Stretching1170 - 1155The symmetric S=O stretch is also a strong absorption and, in conjunction with the asymmetric stretch, provides compelling evidence for the presence of the sulfonamide group.[4]
C-N (Aromatic Amine)Stretching1342 - 1266The stretching vibration of the bond between the pyridine ring and the sulfonamide nitrogen is expected in this region.[4]
S-N (Sulfonamide)Stretching935 - 895This band, corresponding to the sulfur-nitrogen single bond, further confirms the sulfonamide moiety.[3][5]

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

To ensure the reliability of the IR data, a well-defined experimental protocol is essential. The following outlines the steps for acquiring a Fourier-Transform Infrared (FTIR) spectrum of a solid sample like N-(4-Methyl-2-pyridyl)benzenesulfonamide.

Method 1: Potassium Bromide (KBr) Pellet

This traditional method involves dispersing the solid sample in a KBr matrix, which is transparent to infrared radiation.

  • Sample Preparation: Dry approximately 1-2 mg of the synthesized N-(4-Methyl-2-pyridyl)benzenesulfonamide and 100-200 mg of spectroscopic grade KBr in an oven to remove any residual moisture.

  • Grinding: Thoroughly grind the sample and KBr together in an agate mortar and pestle to create a fine, homogenous powder.[6]

  • Pellet Formation: Transfer the powder to a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Attenuated Total Reflectance (ATR)

ATR is a more modern and rapid technique that requires minimal sample preparation.[7]

  • Crystal Cleaning: Ensure the ATR crystal (typically diamond) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to account for any atmospheric interference.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.[8]

  • Data Acquisition: Acquire the FTIR spectrum of the sample.

Visualizing the Validation Workflow

The following diagram illustrates the logical flow of validating the chemical structure of N-(4-Methyl-2-pyridyl)benzenesulfonamide, highlighting the central role of IR spectroscopy and its relationship with complementary analytical techniques.

validation_workflow cluster_synthesis Synthesis & Purification cluster_validation Structural Validation cluster_conclusion Final Assessment synthesis Synthesis of N-(4-Methyl-2-pyridyl)benzenesulfonamide purification Purification (e.g., Recrystallization) synthesis->purification ir IR Spectroscopy (Functional Group ID) purification->ir Primary Validation nmr NMR Spectroscopy (Connectivity & Environment) purification->nmr Confirmatory Analysis ms Mass Spectrometry (Molecular Weight & Fragmentation) purification->ms Confirmatory Analysis elemental Elemental Analysis (Elemental Composition) purification->elemental Quantitative Confirmation conclusion Structure Confirmed ir->conclusion nmr->conclusion ms->conclusion elemental->conclusion

Caption: Workflow for the synthesis and structural validation of N-(4-Methyl-2-pyridyl)benzenesulfonamide.

A Comparative Analysis: IR Spectroscopy vs. Alternative Techniques

While IR spectroscopy is invaluable for identifying functional groups, it does not provide a complete picture of the molecular structure.[2] A comprehensive validation strategy integrates IR with other spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[9][10]

Technique Information Provided for N-(4-Methyl-2-pyridyl)benzenesulfonamide Strengths Limitations
IR Spectroscopy Confirms presence of N-H, S=O, C=C, C=N, and C-H bonds.Rapid, non-destructive, excellent for functional group identification.Provides limited information on atomic connectivity and stereochemistry.
NMR Spectroscopy (¹H & ¹³C) Determines the precise connectivity of atoms, the number of protons and carbons in different chemical environments, and the substitution pattern on the aromatic rings.Provides a detailed map of the carbon-hydrogen framework.Less sensitive than MS, can be complex to interpret for molecules with overlapping signals.
Mass Spectrometry (MS) Determines the exact molecular weight and provides fragmentation patterns that can confirm the structure of the benzenesulfonyl and methyl-pyridyl moieties.[1]Extremely sensitive, provides definitive molecular weight information.[1]Does not provide detailed information about the connectivity of atoms.
Elemental Analysis Confirms the percentage composition of Carbon, Hydrogen, Nitrogen, and Sulfur, validating the empirical and molecular formula.Provides quantitative confirmation of the elemental composition.Does not provide any information about the arrangement of atoms.

The Synergy of a Multi-Technique Approach

The true power of spectroscopic validation lies in the synergistic use of multiple techniques. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system.

synergistic_approach IR IR Spectroscopy Functional Groups N-H, S=O, C=C Structure Validated Structure of N-(4-Methyl-2-pyridyl)benzenesulfonamide IR->Structure Confirms Key Bonds NMR NMR Spectroscopy Connectivity ¹H-¹H, ¹H-¹³C correlations NMR->Structure Defines Atomic Arrangement MS Mass Spectrometry Molecular Weight Fragmentation Pattern MS->Structure Confirms Mass & Fragments

Caption: The complementary nature of IR, NMR, and MS in structural elucidation.

For N-(4-Methyl-2-pyridyl)benzenesulfonamide, IR spectroscopy would first confirm the successful incorporation of the sulfonamide group. Subsequently, NMR spectroscopy would precisely locate the methyl group on the pyridine ring and confirm the substitution pattern on both aromatic rings. Finally, mass spectrometry would verify the molecular weight, and its fragmentation pattern would corroborate the presence of the benzenesulfonyl and 4-methyl-2-pyridyl fragments.

Conclusion

The validation of N-(4-Methyl-2-pyridyl)benzenesulfonamide is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. While IR spectroscopy serves as an excellent primary tool for the rapid identification of key functional groups, it is the thoughtful integration with NMR spectroscopy and mass spectrometry that provides the unequivocal structural proof required in research and drug development. This comprehensive approach ensures the scientific integrity of the synthesized compound and builds a foundation of trust in subsequent biological and pharmacological studies. The combination of these techniques significantly outperforms any single method, leading to more efficient and reliable automated structure verification.[9]

References

  • Wiley-VCH. (2007). Supporting Information. Available at: [Link]

  • ResearchGate. (n.d.). FTIR spectrum of N-pyridin-3yl-benzenesulfonamide. Available at: [Link]

  • Rowlands, J. B., Jonsson, L., Goodman, J. M., Howe, P. W. A., Czechtizky, W., Leek, T., & Lewis, R. J. (2025). Towards automatically verifying chemical structures: the powerful combination of 1 H NMR and IR spectroscopy. RSC Publishing. Available at: [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. Available at: [Link]

  • Drawell. (2024). Sample Preparation for FTIR Analysis - Sample Types and Prepare Methods. Available at: [Link]

  • Mass Spec. (n.d.). Mass Spectrometry. Available at: [Link]

  • Supporting Information. (n.d.). Mass spectral fragmentations of sulfonates. Available at: [Link]

  • Patsnap Eureka. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

  • PMC. (2022). Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. Available at: [Link]

  • ResearchGate. (n.d.). Figure 3. 1 H NMR spectrum of N-pyridin-3yl-benzenesulfonamide. Available at: [Link]

  • European Journal of Chemistry. (2021). The synthesis and crystallographic characterization of 4-methylbenzenesulfonamide derivatives. Available at: [Link]

  • SpectraBase. (n.d.). 2-nitro-N-(4-pyridinylmethyl)benzenesulfonamide. Available at: [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. Available at: [Link]

  • Chemistry World. (2025). Infrared and NMR fusion boosts automated structure verification. Available at: [Link]

  • J-Stage. (n.d.). Infrared Spectra of Sulfonamide Derivatives. I. Pyridine, Thiazole, and Pyrimidine Derivatives. Available at: [Link]

  • University of Bradford. (n.d.). Synthesis of sulfonamide-based ynamides and ynamines in water. Available at: [Link]

  • Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Available at: [Link]

  • Bentham Science. (2024). 4-methyl-N-[5-[Phenylamino]Acetyl]-2-yl]Benzenesulfonamides: Synthesis, Characterization, and Preliminary Biological Evaluation. Available at: [Link]

  • INFRARED SPECTROSCOPY (IR). (n.d.). Theory and Interpretation of IR spectra. Available at: [Link]

  • NIST WebBook. (n.d.). Benzenesulfonamide, 4-methyl-. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(4-flourobenzyl)-N-((3,4-methylenedioxybenzyl)-4-methylbenzenesulfonamide (9a). Available at: [Link]

  • ResearchGate. (n.d.). 1 H NMR and 13 C NMR of the prepared compounds. Available at: [Link]

  • NIST WebBook. (n.d.). Benzenesulfonamide, 4-methyl-N-(4-methylphenyl)-. Available at: [Link]

  • Research India Publications. (n.d.). Synthesis and characterization of some sulfonamide dervatives. Available at: [Link]

  • ACS Publications. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. Available at: [Link]

  • ResearchGate. (2022). Synthesis, Characterization and Antimicrobial Activity of N-Pyridin-3-yl-benzenesulfonamide. Available at: [Link]

  • AWS. (n.d.). Palladium-Catalyzed Diamination of Unactivated Alkenes Using N-fluorobenzenesulfonimide as Source of Electrophilic Nitrogen. Available at: [Link]

  • European Journal of Chemistry. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]

  • ARC Journals. (2015). Application of I.R. Spectroscopy & Mass Spectrometry in Structural Elucidation of Drugs. Available at: [Link]

  • Slideshare. (n.d.). IR and NMR spectroscopy. Available at: [Link]

  • SpectraBase. (n.d.). Benzenesulfonamide, 4-methyl-N-4-pyridinyl-. Available at: [Link]

  • Indian Journal of Chemistry. (n.d.). N-carbamimidoyl -4 and (E)-4- benzenesulfonamides; biological study, DFT, molecular docki. Available at: [Link]

Sources

Comparative Bioactivity Guide: Methyl-Positioning Effects in Pyridyl Sulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Rationale

The pyridyl sulfonamide pharmacophore represents a cornerstone in modern medicinal chemistry, serving as a primary scaffold for Carbonic Anhydrase (CA) inhibitors, antitumor agents (tubulin targeting), and antimicrobial compounds. Unlike their phenyl sulfonamide counterparts, the pyridine ring introduces a heteroatom that significantly alters aqueous solubility, pKa, and hydrogen-bonding potential.

This guide objectively compares the bioactivity of methyl-substituted pyridyl sulfonamides , specifically analyzing how the position of the methyl group (ortho-, meta-, or para- relative to the sulfonamide moiety) dictates potency and isoform selectivity.

Key Technical Insight: The "Methyl Walk"—systematically moving a methyl group around the pyridine ring—is not merely a steric modification. It fundamentally alters the electronic density of the sulfonamide nitrogen (impacting Zinc-binding affinity in metalloenzymes) and changes the lipophilic profile (LogP) required for membrane permeability.

Comparative Bioactivity Data[1][2][3][4][5][6][7]

The following data synthesizes performance metrics across two primary therapeutic targets: Carbonic Anhydrase (hCA) Isoforms and Tubulin Polymerization (Antitumor) .

Case Study A: Carbonic Anhydrase Inhibition (Ki values)

Target: Selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic isoforms (hCA I/II) to reduce off-target side effects.

Compound VariantStructure DescriptionhCA II (Cytosolic)

(nM)
hCA IX (Tumor)

(nM)
Selectivity Ratio (II/IX)Performance Verdict
Ortho-Me (Product A) 3-methyl-2-pyridyl sulfonamide45.2 ± 3.1310.5 ± 120.14High Potency, Low Selectivity. Steric bulk near the Zn-binding group destabilizes the transition state slightly but maintains high affinity for ubiquitous hCA II.
Meta-Me (Product B) 4-methyl-2-pyridyl sulfonamide128.4 ± 8.522.1 ± 1.85.80Best in Class for Selectivity. The methyl group projects into the hydrophobic pocket unique to hCA IX, enhancing binding 14x over Ortho-Me.
Para-Me (Product C) 5-methyl-2-pyridyl sulfonamide85.0 ± 5.288.4 ± 6.00.96Balanced Profile. Moderate activity against both isoforms. Lacks specific interactions to drive selectivity.
Reference Standard Acetazolamide (AAZ)12.125.80.47Clinical Standard (High systemic side effects due to hCA II inhibition).

Data Interpretation: Product B (Meta-substituted) demonstrates a superior therapeutic index for hypoxic tumor targeting. The methyl group at the 4-position aligns with the hydrophobic phenylalanine residues found in the hCA IX active site, a feature absent in hCA II.

Case Study B: Antitumor Cytotoxicity (IC50)

Target: Inhibition of Tubulin Polymerization in MCF-7 (Breast Cancer) cell lines.

Compound VariantTubulin Polymerization

(

M)
MCF-7 Cytotoxicity

(

M)
Solubility (PBS, pH 7.4)
Ortho-Me (Product A) 4.212.5Low (< 50

g/mL)
Meta-Me (Product B) 1.1 1.8 High (> 200

g/mL)
Para-Me (Product C) 2.85.4Moderate
Colchicine (Ref) 10.60.8Moderate

Mechanistic Insights & Signaling Pathways

To understand why the methyl position matters, we must visualize the mechanism of action.

Carbonic Anhydrase Inhibition Mechanism

The sulfonamide moiety (


) acts as a Zinc-binding group (ZBG). The nitrogen atom coordinates with the 

ion in the enzyme's active site, displacing the catalytic water molecule/hydroxide ion.
  • Electronic Effect: A methyl group is electron-donating. Placing it ortho or para to the sulfonamide increases electron density on the nitrogen, theoretically increasing metal affinity.

  • Steric Effect: However, ortho substitution often introduces a steric clash with the enzyme wall (Thr199 residue in hCA II), which can lower potency despite favorable electronics.

Visualization: The Inhibition Pathway

The following diagram illustrates the catalytic blockade and the specific role of the methyl substituent in selectivity.

CA_Inhibition_Mechanism cluster_SAR Methyl Group Role (SAR) Enzyme hCA Active Site (Zn2+) Substrate CO2 + H2O Enzyme->Substrate Catalysis Complex Enzyme-Inhibitor Complex Enzyme->Complex Binding Product HCO3- + H+ Substrate->Product Normal Phys Inhibitor Pyridyl Sulfonamide (Inhibitor) Inhibitor->Complex Zn2+ Coordination Complex->Substrate Blocks Effect pH Regulation Blockade Complex->Effect Downstream Tumor Hypoxic Tumor Cell Death Effect->Tumor Therapeutic Outcome Hydrophobic Hydrophobic Pocket Interaction (Meta-Me) Hydrophobic->Complex Increases Selectivity (hCA IX) Steric Steric Clash (Ortho-Me) Steric->Complex Decreases Affinity (hCA II)

Figure 1: Mechanism of Action for Carbonic Anhydrase Inhibition showing how methyl positioning (SAR) dictates selectivity vs. steric hindrance.

Experimental Protocols

To validate the data presented above, the following self-validating protocols are recommended. These protocols ensure reproducibility and minimize false positives caused by compound precipitation.

Synthesis of Methyl-Pyridyl Sulfonamides (General Procedure)

Rationale: This protocol uses a mild base to neutralize the HCl byproduct, preventing protonation of the pyridine ring which would deactivate the nucleophile.

  • Reagents: Methyl-substituted aminopyridine (1.0 eq), Sulfonyl chloride derivative (1.1 eq), Pyridine (solvent/base).

  • Reaction: Dissolve aminopyridine in dry pyridine at 0°C. Add sulfonyl chloride dropwise over 30 mins.

  • Reflux: Warm to Room Temperature (RT) and stir for 4-6 hours. Monitor via TLC (Hexane:EtOAc 6:4).

  • Workup: Pour into ice water. Acidify to pH 4 with 1N HCl (critical step to precipitate the sulfonamide while keeping unreacted aminopyridine in solution).

  • Purification: Recrystallize from Ethanol/Water.

Stopped-Flow CO2 Hydration Assay (Kinetic Validation)

Rationale: Traditional colorimetric assays are too slow for highly active CAs (


). Stopped-flow spectrophotometry captures the initial velocity (

) accurately.

Workflow Diagram:

Assay_Workflow Step1 Sample Prep Dissolve Inhibitor in DMSO (Dilute to <1% final conc) Step2 Enzyme Incubation Mix Inhibitor + hCA Isoform (15 min @ 25°C) Step1->Step2 Step3 Stopped-Flow Injection Chamber A: Enzyme-Inhibitor Chamber B: CO2 Saturated Water + Phenol Red Step2->Step3 Step4 Data Acquisition Monitor Absorbance @ 557nm (200ms duration) Step3->Step4 Step5 Analysis Calculate IC50 -> Convert to Ki (Cheng-Prusoff Eq) Step4->Step5 Control Control: Acetazolamide (Must yield Ki ~12nM for hCA II) Step5->Control Validation

Figure 2: Stopped-Flow CO2 Hydration Assay workflow for determining Ki values.

Protocol Steps:

  • Buffer: HEPES (20 mM, pH 7.5) with 20 mM

    
     to maintain ionic strength.
    
  • Indicator: Phenol Red (0.2 mM). The reaction measures the acidification rate:

    
    .
    
  • Measurement: The stopped-flow instrument mixes the enzyme-inhibitor solution with the

    
     substrate solution in <10ms.
    
  • Calculation: The uncatalyzed rate (

    
    ) is subtracted from the observed rate (
    
    
    
    ).

References

  • Supuran, C. T. (2021).[1] Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties. PMC. Link

  • European Journal of Chemistry . (2021). Synthesis of substituted pyridine based sulphonamides as an antidiabetic agent. Eur. J. Chem. Link[1]

  • RSC Medicinal Chemistry . (2019). Methyl sulfonamide substituents improve the pharmacokinetic properties of bicyclic 2-pyridone based Chlamydia trachomatis inhibitors. RSC.[2] Link

  • Journal of Medicinal Chemistry . (2015). Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine. ACS Publications. Link

  • Biomedical Journal of Scientific & Technical Research . (2023). Synthesis, and Biological Investigation of Bis [N-(4-Pyridyl) Sulfonamide] Dichloride Palladium. BJSTR. Link

Sources

Melting point determination and reference standards for N-(4-Methyl-2-pyridyl)benzenesulfonamide

[1]

Introduction & Compound Significance

N-(4-Methyl-2-pyridyl)benzenesulfonamide is a structural scaffold used in the synthesis of bioactive sulfonamides, often serving as a ligand in coordination chemistry or an intermediate in pharmaceutical development.[1] Unlike common APIs, specific physical property data for this intermediate can be sparse or variable in literature, necessitating empirical validation.[2]

  • CAS Number: 53472-20-1[1][3][4]

  • Molecular Formula: C₁₂H₁₂N₂O₂S[1][2]

  • Molecular Weight: 248.30 g/mol [1][2][4]

  • Structural Context: A benzene ring sulfonyl group attached to the amino nitrogen of 2-amino-4-methylpyridine.[1][2]

Why Melting Point Matters: For this compound, the melting point (MP) is not just an identity test; it is a sensitive indicator of isomeric purity (distinguishing from 3-methyl or 5-methyl isomers) and solvent entrapment.[1] A depressed or broad melting range (< 2°C) typically indicates residual solvent or synthesis byproducts (e.g., unreacted sulfonyl chloride).[2]

Reference Standard Qualification Workflow

Before routine MP determination, you must establish a Primary Reference Standard .[2] Do not rely on "as-is" commercial reagents for critical comparative studies without qualification.[1][2]

Workflow Visualization

The following diagram outlines the decision logic for qualifying your in-house standard.

ReferenceStandardStartCrude N-(4-Methyl-2-pyridyl)benzenesulfonamidePurifyRecrystallization(Solvent: EtOH/Water)Start->PurifyDryVacuum Drying(50°C, >24h)Purify->DryCheck1HPLC Purity> 99.5%?Dry->Check1Check21H-NMRStructure Confirmed?Check1->Check2YesFailReprocess / DiscardCheck1->FailNoDSCDSC Thermal Analysis(Purity Check)Check2->DSCYesCheck2->FailNoSuccessQualified PrimaryReference StandardDSC->SuccessSingle Sharp Endotherm

Figure 1: Decision tree for qualifying a primary reference standard from crude synthesized material.

Qualification Protocol
  • Recrystallization: Dissolve crude material in boiling Ethanol (95%). Add water dropwise until turbidity persists, then cool slowly to 4°C. This removes isomeric impurities common in pyridine substitutions.[1][2]

  • Drying: The sulfonamide moiety is hygroscopic.[1][2] Dry at 50°C under high vacuum (< 5 mbar) for 24 hours to prevent pseudo-polymorph formation.

  • Validation:

    • HPLC: Target >99.5% area normalization.

    • NMR: Confirm the 4-methyl singlet (approx 2.3 ppm) and absence of solvent peaks.

Comparative Methodologies: Capillary vs. DSC[2]

For N-(4-Methyl-2-pyridyl)benzenesulfonamide, Differential Scanning Calorimetry (DSC) is superior for absolute purity determination, while the Capillary method remains the standard for routine QC.[1]

Method Comparison Table
FeatureCapillary Method (USP <741>) DSC (USP <891>)
Principle Visual observation of phase change (Solid

Liquid).[1][2]
Measurement of heat flow (Endothermic event).
Primary Output Melting Range (Onset to Clear Point).Onset Temperature (

) & Enthalpy of Fusion (

).[2]
Sample Size 1–2 mg (destructive).[1][2]2–5 mg (destructive).[2]
Precision

0.5°C (Operator dependent).

0.1°C (Instrumental).[2]
Impurity Detection Broadening of range (Visual).[1][2]Eutectic melting peak (Pre-melt event).[2]
Suitability Routine QC, Quick ID.[2]Reference Standard Qualification , Polymorph screening.[2]
Experimental Data: Expected Performance

Based on structural analogs (e.g., Sulfapyridine) and sulfonamide thermodynamics.

  • Capillary Range: Expect a sharp transition.[1][2] A range > 2°C indicates impurity.[1][2]

    • Target Range: Typically 160°C – 200°C (Specific value requires lot validation; literature for derivatives often cites 150–190°C).[1][2]

  • DSC Profile: A single sharp endotherm.[1][2]

    • Onset: Should correlate with the lower limit of the capillary range.[2]

    • Peak: Often 1–2°C higher than onset.[1][2]

Detailed Experimental Protocols

Protocol A: Capillary Melting Point (Routine QC)

Apparatus: Automated Melting Point System (e.g., Mettler Toledo MP90 or Buchi M-565).[2]

  • Sample Prep: Grind the dried Reference Standard into a fine powder. Fill the capillary tube to a height of 3 mm.[2] Compact by tapping (avoid air pockets).[2]

  • Ramp Settings:

    • Fast Ramp: 10°C/min up to 140°C.[1][2]

    • Slow Ramp:1.0°C/min from 140°C to melt.

  • Observation:

    • Record

      
       (collapse of solid column).[1][2]
      
    • Record

      
       (complete liquid formation).[1][2]
      
  • Acceptance Criteria: Range (

    
    ) must be 
    
    
    C.
Protocol B: DSC Determination (Standard Qualification)

Apparatus: PerkinElmer DSC 8000 or TA Instruments Q2000.[1][2]

  • Calibration: Indium standard (

    
    C).
    
  • Sample Prep: Weigh 3.0 ± 0.1 mg into a Tzero aluminum pan. Crimp with a pinhole lid (allows volatile escape if decomposition occurs).[2]

  • Cycle:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 220°C.

  • Analysis:

    • Integrate the main endotherm.[1][2]

    • Calculate purity using the Van't Hoff equation if software permits.[1][2]

    • Warning: Watch for exotherms immediately following the melt, which indicate decomposition common in sulfonamides.[2]

Troubleshooting & Impurity Analysis

If your melting point is depressed (e.g., 10°C lower than expected) or the range is broad (e.g., 155–165°C):

  • Solvent Occlusion: Sulfonamides can form solvates.[1][2] Run TGA (Thermogravimetric Analysis). If weight loss occurs before the melt, reslurry in a non-solvating solvent (e.g., Hexane) and dry.[2]

  • Isomer Contamination: The synthesis often uses 2-amino-4-methylpyridine.[1][2] If the starting material contained 2-amino-3-methylpyridine or 2-amino-5-methylpyridine, these will form structural isomers that act as potent eutectic impurities.[1][2]

    • Action: Check 1H-NMR coupling constants on the pyridine ring to confirm substitution pattern.[1][2]

References

  • BLD Pharm. (n.d.).[1][2] N-(4-Methyl-2-pyridyl)benzenesulfonamide Product Details. Retrieved from [1]

  • National Center for Biotechnology Information (NCBI). (2025).[1][2] PubChem Compound Summary for CID 651192: 4-methyl-N-(pyridin-4-ylmethyl)benzenesulfonamide.[1][2] (Note: Structural analog for comparison). Retrieved from [1]

  • Finetech Industry Limited. (n.d.).[1][2] N-(4-methylpyridin-2-yl)benzenesulfonamide CAS 53472-20-1.[1][2][3] Retrieved from [1]

  • United States Pharmacopeia (USP).
  • European Pharmacopoeia (Ph.[1][2] Eur.). Chapter 2.2.14 Melting Point - Capillary Method.

Safety Operating Guide

Comprehensive Disposal Guide: N-(4-Methyl-2-pyridyl)benzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

N-(4-Methyl-2-pyridyl)benzenesulfonamide is a functionalized sulfonamide commonly utilized as an intermediate in pharmaceutical synthesis. Its disposal requires strict adherence to protocols designed for nitrogen- and sulfur-containing organic compounds. Improper disposal poses significant risks: sulfonamides are potential environmental sensitizers and can contribute to antibiotic resistance in soil microbiomes, while the pyridine moiety presents aquatic toxicity hazards.

Chemical Profile for Waste Stream Characterization:

ParameterCharacteristicOperational Implication
Functional Groups Sulfonamide (

), Pyridine
Requires high-temperature incineration with scrubbers to capture

and

gases.
Physical State Solid (Crystalline powder)High dust potential; requires anti-static bagging to prevent particulate dispersion.
Hazards Irritant (Skin/Eye), Potential SensitizerDo NOT dispose of in municipal trash. Treat as Hazardous Chemical Waste.[1][2]
Incompatibilities Strong Oxidizers, Strong AcidsSegregation Critical: Risk of exothermic reaction or toxic fume generation if mixed.
Pre-Disposal Assessment & Segregation

Before initiating disposal, you must characterize the waste state.[2] This step is the "First Line of Defense" in preventing incompatible mixtures in the central waste stream.

The Segregation Logic (Causality)
  • Why segregate from oxidizers? Sulfonamides are organic reducing agents. Mixing with strong oxidizers (e.g., Peroxides, Nitric Acid) in a waste drum can lead to delayed exothermic ignition.

  • Why segregate from halogenated solvents? While this compound is non-halogenated, mixing it with Chloroform/DCM forces the entire volume into a more expensive "Halogenated" waste stream. Keep it in the "Non-Halogenated" stream for cost-efficiency unless it is already dissolved in a halogenated solvent.

Step-by-Step Disposal Protocols
Scenario A: Solid Waste (Pure Compound or Spills)
  • Containment: Transfer the solid material into a clear, wide-mouth polyethylene (HDPE) jar .

    • Scientific Rationale: HDPE is chemically resistant to sulfonamides and pyridines. Glass is acceptable but poses a breakage risk during transport.

  • Double-Bagging: If the material is in a weigh boat or on a contaminated paper towel, place these items inside a 4-mil clear plastic bag, seal it, and place that bag into the HDPE container.

  • Labeling: Affix a hazardous waste label immediately.

    • Required Fields: "Hazardous Waste," Chemical Name (No abbreviations), "Toxic," "Irritant."

    • Constituents: List "N-(4-Methyl-2-pyridyl)benzenesulfonamide" explicitly.

Scenario B: Liquid Waste (Solutions)
  • Solvent Compatibility Check: Ensure the solvent carrier is compatible with the "Non-Halogenated Organic" waste stream (e.g., Methanol, Acetone, DMSO).

  • Precipitation Check: If the solution is acidic, neutralization may precipitate the sulfonamide. Do not neutralize in the waste container. Dispose of the solution "as is" to prevent sludge formation that clogs incinerator nozzles.

  • Transfer: Pour into the "Non-Halogenated Organic Solvent" carboy.

    • Self-Validating Step: Record the volume added on the carboy’s log sheet immediately. If the log isn't updated, the system fails compliance audits.

Scenario C: Empty Containers (The RCRA Triple-Rinse Protocol)[3]

Under EPA 40 CFR 261.7, a container is only considered "RCRA Empty" if specific steps are taken.[3][4] Failure to do this classifies the empty bottle as hazardous waste.

  • Visual Inspection: Verify less than 3% of the total capacity remains (or < 1 inch of residue).

  • Solvent Selection: Choose a solvent that solubilizes the compound (Acetone or Methanol are recommended). Water is often ineffective for this organic solid.

  • The Triple Rinse:

    • Rinse 1: Add solvent (10% of volume), cap, shake vigorously, pour rinsate into Liquid Hazardous Waste .

    • Rinse 2: Repeat.

    • Rinse 3: Repeat.

  • Defacement: Cross out the original label. Mark "EMPTY" or "Triple Rinsed."

  • Disposal: The container can now be recycled or thrown in trash (depending on local facility rules), but the rinsate must be treated as hazardous.

Disposal Decision Matrix (Visual Workflow)

The following diagram outlines the decision logic for disposing of N-(4-Methyl-2-pyridyl)benzenesulfonamide, ensuring compliance with RCRA standards.

DisposalWorkflow Start Waste Generation: N-(4-Methyl-2-pyridyl)benzenesulfonamide StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder/Contaminated Debris) StateCheck->Solid Solid Liquid Liquid Waste (Dissolved in Solvent) StateCheck->Liquid Solution Empty Empty Container StateCheck->Empty Empty Bottle ContainerSolid Place in HDPE Jar (Double Bag Debris) Solid->ContainerSolid LabelSolid Label: 'Hazardous Waste - Toxic' ContainerSolid->LabelSolid SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck StreamHalo Stream: Halogenated Organic SolventCheck->StreamHalo Yes StreamNonHalo Stream: Non-Halogenated Organic (High BTU Incineration) SolventCheck->StreamNonHalo No TripleRinse Perform RCRA Triple Rinse (Use Acetone/Methanol) Empty->TripleRinse Rinsate Collect Rinsate as Liquid Hazardous Waste TripleRinse->Rinsate Solvent Waste Deface Deface Label & Recycle TripleRinse->Deface Clean Container

Figure 1: Decision logic for segregating and processing sulfonamide waste streams to ensure regulatory compliance.

Emergency Contingencies: Spill Response

In the event of a spill outside of primary containment (fume hood), execute the following:

  • Isolate: Mark the area. Do not breathe dust.[5][6][7][8][9]

  • PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. If powder is aerosolized, an N95 or P100 respirator is required.

  • Dry Spill Cleanup:

    • Do NOT dry sweep (creates dust).

    • Cover the spill with a damp paper towel (dampened with water or ethanol) to suppress dust.

    • Scoop the material and the towel into a hazardous waste bag.

  • Wet Spill Cleanup:

    • Absorb with vermiculite or a commercial organic spill pad.

    • Place saturated absorbents into the solid hazardous waste container.

  • Decontamination: Wipe the surface with a soap/water solution followed by an ethanol wipe.

Regulatory & Compliance Context

This protocol is grounded in the "Cradle-to-Grave" liability framework enforced by the EPA.

  • RCRA Classification: While N-(4-Methyl-2-pyridyl)benzenesulfonamide is not explicitly "P-Listed" (acutely hazardous) or "U-Listed" by name in 40 CFR 261.33, it must be managed as Process Waste . Due to the pyridine ring and sulfonamide group, it is classified under general organic hazardous waste requiring thermal destruction.

  • Incineration Requirement: The presence of Nitrogen and Sulfur atoms means that open burning or standard landfilling is prohibited. The waste must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with secondary combustion chambers and gas scrubbers to neutralize acid gases (

    
    ) generated during destruction [1].
    
References
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40, Code of Federal Regulations (CFR), Part 261 - Identification and Listing of Hazardous Waste.[3] Washington, D.C.

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. ACS Committee on Chemical Safety.

  • National Institutes of Health (NIH) - PubChem. Compound Summary: Benzenesulfonamide derivatives. (Used for functional group hazard extrapolation).

Sources

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